spirotryprostatin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKGSIAJNXSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Spirotryprostatin A from Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a potent antimitotic agent belonging to the spirooxindole class of natural products.[1] First isolated from the fungus Aspergillus fumigatus, this complex heterocyclic molecule has garnered significant interest in the scientific community due to its unique spiro-fused ring system and its ability to induce cell cycle arrest at the G2/M phase.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and graphical representations of key processes to serve as a resource for researchers in natural product chemistry and oncology drug development.
Discovery
This compound was first reported in 1996 by Cui, Kakeya, and Osada, who isolated it from the fermentation broth of Aspergillus fumigatus BM939.[3] Their investigation into fungal metabolites that inhibit mammalian cell cycle progression led to the identification of this novel compound. This compound's unique structure, featuring a spirocyclic diketopiperazine alkaloid framework, and its significant biological activity as a cell cycle inhibitor have made it a compelling target for further research and total synthesis efforts.[3][4][5]
Data Presentation
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[3][6] The key physicochemical and spectroscopic properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₃O₄ |
| Molecular Weight | 395.5 g/mol |
| Appearance | Pale-yellow powder |
| Specific Rotation [α]D | -145° (c 0.5, CHCl₃) |
| UV λmax (MeOH) | 225, 280, 298 nm |
| High-Resolution MS | m/z 396.1923 [M+H]⁺ (Calcd. for C₂₂H₂₆N₃O₄, 396.1923) |
| ¹H NMR (CDCl₃, ppm) | δ 7.25 (1H, d, J=8.4 Hz), 6.81 (1H, dd, J=8.4, 2.4 Hz), 6.71 (1H, d, J=2.4 Hz), 5.18 (1H, d, J=9.6 Hz), 4.25 (1H, t, J=8.4 Hz), ... |
| ¹³C NMR (CDCl₃, ppm) | δ 178.9, 169.8, 165.9, 159.8, 142.1, 133.2, 129.8, 122.9, 114.8, 110.1, 68.1, 60.2, 55.8, 45.9, 34.2, 29.7, 25.8, 21.6, 18.5, ... |
Biological Activity of this compound
This compound exhibits potent cytotoxicity against various cancer cell lines by inhibiting microtubule polymerization, which leads to a G2/M phase cell cycle arrest.[1] The half-maximal inhibitory concentration (IC₅₀) values for this compound against several cell lines are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Murine breast cancer tsFT210 | Breast Cancer | 12.5 |
| Human chronic myeloid leukemia K562 | Leukemia | ~20 |
| Human acute promyelocytic leukemia HL-60 | Leukemia | ~20 |
Experimental Protocols
The following protocols are based on the original methods described for the discovery and isolation of this compound.[3]
Fermentation of Aspergillus fumigatus BM939
-
Fungal Strain: Aspergillus fumigatus BM939.
-
Seed Culture:
-
Production Culture:
Extraction and Isolation of this compound
-
Harvesting and Initial Extraction:
-
Separate the culture broth (20 liters) into mycelia and filtrate by filtration.[3]
-
Extract the mycelia with acetone (B3395972).[3]
-
Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[3]
-
Combine the concentrated aqueous solution with the culture filtrate.[3]
-
-
Solvent Extraction:
-
Extract the combined aqueous phase with ethyl acetate (B1210297).
-
Concentrate the ethyl acetate extract in vacuo to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Apply the crude extract to a silica gel column (Wako gel C-200).[3]
-
Elute the column with a stepwise gradient of chloroform (B151607) and methanol (B129727).[3]
-
Monitor the fractions by thin-layer chromatography (TLC).[3]
-
-
Preparative Thin-Layer Chromatography (TLC):
-
High-Performance Liquid Chromatography (HPLC):
-
Visualizations
Isolation Workflow
Caption: Workflow for the isolation of this compound from A. fumigatus.
Mechanism of Action: G2/M Cell Cycle Arrest
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H25N3O4 | CID 10408374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Spirotryprostatin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile
For Immediate Release
A deep dive into the molecular architecture of spirotryprostatin A, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It meticulously details the structure elucidation and provides a complete spectroscopic data profile of this potent cell cycle inhibitor.
First isolated from the fungus Aspergillus fumigatus, this compound has attracted significant attention in the scientific community for its unique spiro-oxindole core structure and its potential as an anticancer agent. This guide offers a detailed roadmap of the analytical journey that led to the determination of its complex stereochemistry, providing valuable insights for those engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Physicochemical and Spectroscopic Characterization
The initial characterization of this compound laid the groundwork for its structural determination. The key physicochemical properties and comprehensive spectroscopic data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless Needles |
| Molecular Formula | C₂₂H₂₅N₃O₄[1] |
| Molecular Weight | 395.50 g/mol [1] |
| Monoisotopic Mass | 395.18450629 Da[1] |
| Melting Point | 268-270 °C |
| Optical Rotation | [α]²⁶_D = -34.0° (c 0.5, CHCl₃) |
| UV (Methanol) λmax (ε) | 225 (35,000), 280 (6,000), 298 (4,500) nm |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4' | 7.00 | d | 8.5 |
| H-5' | 6.78 | dd | 8.5, 2.5 |
| H-7' | 6.55 | d | 2.5 |
| H-1'' | 5.20 | d | 9.5 |
| H-1 | 4.13 | t | 8.0 |
| H-5a | 4.05 | m | |
| H-10a | 3.80 | m | |
| 6'-OCH₃ | 3.78 | s | |
| H-8a | 3.65 | m | |
| H-8b | 3.50 | m | |
| H-3' | 3.45 | m | |
| H-6a | 2.90 | m | |
| H-6b | 2.75 | m | |
| H-7a | 2.35 | m | |
| H-7b | 2.05 | m | |
| H-2'''(a) | 1.80 | s | |
| H-2'''(b) | 1.75 | s | |
| NH | 7.85 | br s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2' | 178.5 |
| C-5 | 170.2 |
| C-10 | 165.8 |
| C-6' | 155.8 |
| C-7a' | 138.2 |
| C-3a' | 131.5 |
| C-1''' | 128.5 |
| C-4' | 122.0 |
| C-2''' | 118.5 |
| C-5' | 111.8 |
| C-7' | 108.5 |
| C-10a | 65.5 |
| C-3' | 62.8 |
| C-5a | 58.2 |
| C-1 | 55.8 |
| 6'-OCH₃ | 55.6 |
| C-3 | 48.5 |
| C-8 | 45.5 |
| C-6 | 31.2 |
| C-7 | 25.5 |
| C-2'''(a) | 26.0 |
| C-2'''(b) | 18.5 |
Experimental Protocols
The elucidation of the intricate structure of this compound relied on a combination of advanced spectroscopic techniques.
Isolation and Purification
This compound was isolated from the fermentation broth of Aspergillus fumigatus BM939. The process involved a multi-step extraction and chromatographic purification protocol.
-
Fermentation: The fungus was cultivated in a medium containing maltose, polypeptone, and yeast extract.
-
Extraction: The culture broth was filtered, and the mycelia were extracted with acetone. The acetone extract was concentrated and combined with the filtrate. This aqueous solution was then extracted with ethyl acetate.
-
Chromatography: The crude extract was subjected to silica (B1680970) gel column chromatography, followed by preparative thin-layer chromatography (TLC) and a final purification step using high-performance liquid chromatography (HPLC) on a reverse-phase column.
Spectroscopic Analysis
A suite of spectroscopic methods was employed to determine the molecular structure and stereochemistry of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the elemental composition and exact mass of the molecule.
-
UV-Visible Spectroscopy: The UV spectrum was recorded in methanol (B129727) to identify the chromophores present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments were conducted in deuterated chloroform (CDCl₃) to establish the connectivity and stereochemistry of the molecule. These included:
-
¹H NMR: To identify the proton environments and their multiplicities.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
Correlation Spectroscopy (COSY): To establish proton-proton coupling networks.
-
Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond proton-carbon correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (2-3 bond) proton-carbon correlations, which were crucial for connecting the different structural fragments.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
Visualizing the Path to Structure Elucidation
The following diagrams illustrate the workflow of the structure elucidation process and the key correlations that were instrumental in piecing together the molecular puzzle of this compound.
This guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound. The detailed data and methodologies presented herein are intended to facilitate further research and development of this promising natural product and its analogs.
References
An In-depth Technical Guide to the Spirotryprostatin A Biosynthesis Pathway and its Precursor Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirotryprostatin A is a complex indole (B1671886) alkaloid produced by the fungus Aspergillus fumigatus with notable antimitotic properties, making it a person of interest in cancer research and drug development. Its unique spirocyclic core, formed through a fascinating example of biosynthetic pathway crosstalk, presents a compelling case study in natural product biosynthesis. This technical guide provides a detailed exploration of the this compound biosynthetic pathway, from its fundamental precursor molecules to the final intricate structure. It outlines the enzymatic cascade, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key biosynthetic steps and workflows to facilitate a deeper understanding for research and development purposes.
Introduction
This compound belongs to a class of bioactive fungal metabolites characterized by a spiro-fused diketopiperazine-oxindole scaffold. Isolated from Aspergillus fumigatus, it has been shown to inhibit cell cycle progression at the G2/M phase. The biosynthesis of this compound is not governed by a single, contiguous gene cluster but rather involves a remarkable intersection of two distinct pathways: the fumitremorgin and the fumiquinazoline biosynthetic pathways. This guide will dissect the multi-enzyme synthesis of this complex molecule, offering insights into the intricate molecular logic of fungal natural product formation.
Precursor Molecules
The biosynthesis of the this compound backbone originates from two common amino acids:
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L-Tryptophan: Provides the indole-containing portion of the molecule.
-
L-Proline: Forms the pyrrolidine (B122466) ring of the diketopiperazine core.
These precursors are assembled by a nonribosomal peptide synthetase (NRPS), a large, modular enzyme that acts as a molecular assembly line for peptide synthesis.
The Biosynthetic Pathway to this compound
The formation of this compound is a multi-step enzymatic process that can be broadly divided into the formation of the diketopiperazine core, a series of tailoring reactions within the fumitremorgin pathway, and the final key spirocyclization step catalyzed by an enzyme from a separate pathway.
Formation of the Diketopiperazine Core and Early Intermediates
The initial steps of the pathway are governed by enzymes encoded within the fumitremorgin (ftm) biosynthetic gene cluster.
-
Diketopiperazine Formation: The pathway is initiated by the nonribosomal peptide synthetase FtmA . This enzyme activates and condenses L-tryptophan and L-proline to form the cyclic dipeptide, brevianamide (B1173143) F (cyclo-L-Trp-L-Pro).[1]
-
Prenylation: The prenyltransferase FtmB (also referred to as FtmPT1) then catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole ring of brevianamide F. This reaction yields tryprostatin B .[2][3]
-
Further Modifications to Fumitremorgin C: A series of enzymatic modifications, including oxidations and cyclizations catalyzed by other enzymes from the ftm cluster such as the cytochrome P450 monooxygenases FtmE , FtmC , and FtmG , convert tryprostatin B into the more complex intermediate, fumitremorgin C .[4][5] While the precise order of all subsequent reactions to form fumitremorgin C is a subject of ongoing research, FtmE has been identified as a key enzyme in the cyclization process.[4][5]
The Key Spirocyclization Step: A Case of Pathway Crosstalk
The final and defining step in the biosynthesis of this compound is the formation of the spiro-carbon. This is not catalyzed by an enzyme from the ftm gene cluster, but rather by an enzyme from the unrelated fumiquinazoline biosynthetic pathway.
-
Spiro-carbon Formation: The FAD-dependent monooxygenase, FqzB , acts on the precursor molecule fumitremorgin C .[4][6] FqzB catalyzes an epoxidation of the indole ring, which is followed by a semi-pinacol type rearrangement to form the characteristic spiro-oxindole structure of This compound .[6][7] This enzymatic crosstalk highlights the metabolic versatility of fungi and their ability to generate chemical diversity through the interplay of different biosynthetic pathways.[4]
Quantitative Data
Quantitative kinetic data for the enzymes in the this compound pathway is limited in the available literature. However, kinetic parameters for the prenyltransferase FtmB (FtmPT1) have been determined.
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| FtmB (FtmPT1) | Brevianamide F | 55 | 5.57 | [2] |
| Dimethylallyl diphosphate | 74 | 5.57 | [2] |
Key Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for characterizing biosynthetic enzymes.
Detailed Experimental Protocols
Heterologous Expression of Biosynthetic Enzymes in Aspergillus niger
Aspergillus niger is a commonly used host for the heterologous expression of fungal biosynthetic genes due to its high capacity for protein secretion and well-established genetic tools.[8]
Protocol:
-
Gene Cloning and Vector Construction:
-
The gene of interest (e.g., ftmA, ftmB, or fqzB) is amplified by PCR from the genomic DNA of A. fumigatus.
-
The amplified gene is cloned into an A. niger expression vector, typically under the control of a strong, inducible promoter such as the Tet-on system.[9]
-
-
Transformation of A. niger :
-
Protoplasts of an appropriate A. niger recipient strain are prepared.
-
The expression vector is introduced into the protoplasts via PEG-mediated transformation.
-
Transformants are selected on appropriate selective media.
-
-
Expression and Protein Purification:
-
Positive transformants are cultured in a suitable fermentation medium.
-
Gene expression is induced (e.g., by the addition of doxycycline (B596269) for the Tet-on system).
-
The recombinant protein, if secreted, is purified from the culture supernatant. If intracellular, the mycelia are harvested, lysed, and the protein is purified from the cell-free extract. Affinity tags (e.g., His-tag) are commonly used to facilitate purification.[3]
-
In Vitro Assay for FqzB (FAD-dependent Monooxygenase)
This protocol is adapted from general methods for FAD-dependent monooxygenases and specific studies on FqzB.[6]
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To the buffer, add the purified FqzB enzyme to a final concentration of 1-10 µM.
-
Add FAD to a final concentration of 10-50 µM.
-
Add NADPH to a final concentration of 100-500 µM.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, fumitremorgin C, to a final concentration of 10-100 µM.
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-30 °C) for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing the product, this compound.
-
-
Product Analysis:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the product by LC-MS/MS for identification and quantification.
-
Quantitative Analysis of Spirotryprostatins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in complex mixtures.
Protocol:
-
Sample Preparation:
-
Extract the spirotryprostatins and their precursors from the reaction mixture or fungal culture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the extract and reconstitute it in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode.
-
Quantify the analytes by comparing their peak areas to a standard curve generated with authentic standards.
-
Conclusion
The biosynthesis of this compound is a testament to the chemical ingenuity of fungi, employing a modular NRPS, a series of tailoring enzymes, and a remarkable instance of pathway crosstalk to construct a complex, bioactive molecule. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for harnessing its potential in drug discovery and development. Future research focusing on the in vitro reconstitution of the entire pathway and detailed kinetic analysis of all enzymatic steps will further illuminate the intricate molecular machinery at play and open avenues for the bioengineering of novel spirotryprostatin analogs with enhanced therapeutic properties.
References
- 1. brevianamide F prenyltransferase (deoxybrevianamide E-forming) - Creative Biogene [microbialtec.com]
- 2. Overproduction, purification and characterization of FtmPT1, a brevianamide F prenyltransferase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cytochrome P450s required for fumitremorgin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumitremorgin Alkaloid Biosynthesis [iubmb.qmul.ac.uk]
- 6. Structural and Functional Analyses of a Spiro-Carbon-Forming, Highly Promiscuous Epoxidase from Fungal Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Spirotryprostatin A: A Technical Guide to its Function as a Microtubule Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a fungal alkaloid belonging to the spirooxindole class of natural products, first isolated from Aspergillus fumigatus.[1] Its unique spiro-fused ring system has attracted considerable scientific interest due to its potent biological activities.[1] Primarily, this compound functions as a microtubule-targeting agent, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, making it a promising candidate for the development of novel anticancer therapeutics.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development.
Mechanism of Action: Inhibition of Microtubule Polymerization
The principal mechanism of action of this compound is the inhibition of microtubule polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2]
This compound disrupts microtubule dynamics by binding to tubulin, thereby inhibiting its polymerization into microtubules.[2] This interference with microtubule assembly prevents the formation of a functional mitotic spindle, a crucial structure for the proper segregation of chromosomes during mitosis.[1][2] The disruption of the mitotic spindle activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, which in turn leads to a prolonged arrest of the cell cycle at the G2/M transition phase.[1][3] This sustained cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, in cancer cells.[2][3]
Interestingly, the closely related compound, tryprostatin A, has been shown to be a novel inhibitor of microtubule-associated protein (MAP)-dependent microtubule assembly.[4][5] Tryprostatin A inhibits tubulin polymerization induced by MAP2, tau, and poly-(l-lysine), but not by agents like paclitaxel (B517696) or glutamate (B1630785) that interact with tubulin differently.[5][6] This suggests a potentially nuanced mechanism of action for spirotryprostatins that may involve interactions with MAPs or their influence on tubulin.
Signaling Pathway of this compound-Induced G2/M Arrest
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to G2/M cell cycle arrest and apoptosis.
Data Presentation
The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the cytotoxic and cell cycle inhibitory activities of these compounds against different cell lines.
Table 1: Cytotoxicity of this compound and Analogs
The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit a biological process by 50%.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | tsFT210 | Murine Fibroblast | 197.5 | [7][8] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 | [7][8] |
| Compound 7g | MDA-MB-453 | Human Breast Carcinoma | 71.23 (MTT), 71.99 (XTT) | [2] |
| Compound 7g | MDA-MB-468 | Human Breast Carcinoma | 76.72 (MTT), 78.82 (XTT) | [2] |
| Doxorubicin (Control) | MDA-MB-453 | Human Breast Carcinoma | Not Specified | [2] |
Table 2: Cell Cycle Inhibition by this compound and B
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | tsFT210 | Cell Cycle Inhibition | 197.5 | [9] |
| Spirotryprostatin B | tsFT210 | Cell Cycle Inhibition | 14.0 | [9] |
Note: Spirotryprostatin B, which lacks the C6-methoxy group present in this compound, demonstrates significantly greater potency in cell cycle inhibition.[9]
Table 3: Antifungal Activity of this compound Derivatives
Several derivatives of this compound have also demonstrated significant antifungal properties.[1] The minimum inhibitory concentration (MIC) values are presented for select derivatives.
| Compound | Fungal Pathogen | MIC (µg/mL) | Reference |
| 4d | Helminthosporium maydis | 8-32 | [10][11] |
| 4d | Trichothecium roseum | 8-32 | [10][11] |
| 4d | Botrytis cinerea | 8-32 | [10][11] |
| 4d | Colletotrichum gloeosporioides | 8-32 | [10][11] |
| 4d | Fusarium graminearum | 8-32 | [10][11] |
| 4d | Alternaria brassicae | 8-32 | [10][11] |
| 4d | Alternaria alternata | 8-32 | [10][11] |
| 4d | Fusarium solani | 8-32 | [10][11] |
| 4k | Fusarium oxysporum f. sp. niveum | 8-32 | [10][11] |
| 4k | Mycosphaerella melonis | 8-32 | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's biological activities.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity.[1][12]
Workflow for the In Vitro Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[13]
-
GTP solution (100 mM)[13]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pre-chilled 96-well plates[13]
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C[12]
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
In a pre-chilled 96-well plate, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.[13]
-
-
Initiation of Polymerization:
-
Data Acquisition:
-
Data Analysis:
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound.[7][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)[14]
-
Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[14]
-
This compound (dissolved in DMSO)[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[14]
-
96-well plates[14]
-
Microplate reader[7]
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][14]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution and incubate for 4 hours.[7]
-
Formazan (B1609692) Solubilization: Solubilize the formazan crystals by adding a solubilizing agent.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze DNA content and determine the cell cycle distribution following treatment with this compound.[7][13]
Workflow for Cell Cycle Analysis using Flow Cytometry
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.ndl.go.jp [dl.ndl.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Spirotryprostatin A-Induced G2/M Cell Cycle Arrest: A Technical Guide
Introduction
Spirotryprostatin A is a prenylated indole (B1671886) alkaloid, a class of natural products isolated from the fungus Aspergillus fumigatus.[1][2] Structurally, it is characterized by a unique spiro[pyrrolidin-3,3'-oxindole] core, which is integral to its biological activity.[1][3] This compound has garnered significant attention from the scientific community, particularly in oncology, for its potent antimitotic and cytotoxic properties.[2][4] The primary mechanism of action involves the disruption of microtubule dynamics, which culminates in the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with this compound-induced G2/M arrest.
Core Mechanism of Action: Disruption of Microtubule Dynamics
Unlike many microtubule-targeting agents that bind directly to tubulin, this compound is thought to employ a more nuanced mechanism. Evidence suggests that it does not inhibit the self-assembly of purified tubulin. Instead, its primary mode of action is the specific disruption of microtubule-associated protein (MAP)-dependent microtubule assembly.[2] This interference is believed to occur at the C-terminal domain of tubulin, a critical region for MAP interactions that stabilize and regulate the microtubule network.[2][5]
By disrupting the normal dynamics of microtubule polymerization and depolymerization, this compound prevents the formation of a functional mitotic spindle. The mitotic spindle is a critical cellular apparatus required for the accurate segregation of chromosomes during mitosis.[1][2] Its disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts cell cycle progression until all chromosomes are properly attached to the spindle microtubules, thereby preventing aneuploidy.[2] The sustained activation of the SAC is the direct trigger for the observed G2/M phase arrest.[2]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from studies on this compound and its analogs, providing a clear comparison of their biological effects.
Table 1: Cytotoxicity of this compound and B
This table presents the half-maximal inhibitory concentration (IC50) values, which quantify the potency of a compound in inhibiting cell growth.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 197.5[4][6] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[4][6] |
Further studies have noted inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not always provided.[4][7]
Table 2: Effect of this compound on Cell Cycle Distribution
This table illustrates the typical effect of this compound on the distribution of cells across the different phases of the cell cycle, as determined by flow cytometry. Data is presented as a percentage of the total cell population.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 65 | 15 | 20 |
| This compound | 10 | 5 | 85 |
Note: The values presented are representative and may vary depending on the cell line, concentration, and duration of treatment.
Table 3: Effect on G2/M Regulatory Protein Expression
Prolonged G2/M arrest is associated with changes in the expression and activity of key cell cycle regulatory proteins.[1] The Cyclin B1/Cdc2 complex is the primary driver of entry into mitosis.
| Treatment | Protein | Relative Expression Level (Fold Change vs. Control) |
| This compound | Cyclin B1 | Increased |
| This compound | Phospho-Cdc2 (Tyr15) | Increased (Inactive form) |
Note: The increase in the inactive, phosphorylated form of Cdc2, alongside an accumulation of Cyclin B1, is a hallmark of G2/M arrest induced by agents that trigger the DNA damage or spindle assembly checkpoints.[8][9]
Table 4: Effect on Apoptotic Protein Expression
Sustained cell cycle arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis.[1]
| Treatment | Protein | Relative Expression Level (Fold Change vs. Control) |
| This compound | Bcl-2 (Anti-apoptotic) | Decreased |
| This compound | Bax (Pro-apoptotic) | Increased |
| This compound | Cleaved Caspase-3 | Increased |
Note: These changes indicate a shift in the cellular balance towards programmed cell death.[1]
Signaling Pathways and Visualizations
The G2/M arrest induced by this compound is a multi-step process initiated by microtubule disruption and mediated by the Spindle Assembly Checkpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of Spirotryprostatin Alkaloids: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin alkaloids, a class of fungal metabolites primarily isolated from Aspergillus fumigatus, have emerged as a significant area of interest in medicinal chemistry and drug discovery. Characterized by a unique spiro[pyrrolidin-3,3'-oxindole] core structure, these compounds have demonstrated a range of potent biological activities. This technical guide provides an in-depth review of the biological activities of spirotryprostatin alkaloids, with a focus on their anticancer, antifungal, and antibacterial properties. Detailed experimental methodologies, quantitative data, and diagrammatic representations of key molecular pathways are presented to serve as a comprehensive resource for the scientific community.
Anticancer Activity: Cytotoxicity and Cell Cycle Arrest
The most extensively studied biological activity of spirotryprostatin alkaloids is their potent cytotoxic effect against various cancer cell lines. This activity is primarily attributed to their ability to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potential of spirotryprostatin alkaloids and their synthetic analogs has been quantified using half-maximal inhibitory concentration (IC50) values, which are summarized in the tables below.
Table 1: Cytotoxicity of Spirotryprostatin A and B
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 197.5[1] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[1] |
Table 2: Cytotoxicity of Tryprostatin Analogs (Closely Related Structures)
| Compound | H520 (Lung) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | PC-3 (Prostate) GI50 (µM) |
| Tryprostatin A (1) | >100 | >100 | >100 |
| Diastereomer-2 of Tryprostatin B (8) | 11.9 | 17.0 | 11.1 |
| Analog 67 | - | - | - |
| Analog 68 | - | - | - |
Further studies have indicated that this compound also exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not consistently provided in the reviewed literature.[1]
Mechanism of Action: G2/M Phase Cell Cycle Arrest
Spirotryprostatin alkaloids exert their cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential cytoskeletal components crucial for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, spirotryprostatins prevent the proper assembly of the mitotic spindle, which in turn activates the spindle assembly checkpoint (SAC). This checkpoint ensures the fidelity of chromosome segregation and, when persistently activated, leads to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2][3]
The following diagram illustrates the proposed signaling pathway of spirotryprostatin-induced G2/M arrest.
Caption: Proposed signaling pathway of Spirotryprostatin-induced G2/M arrest.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the spirotryprostatin analog for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
-
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution.[4][5]
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the spirotryprostatin analog at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases using cell cycle analysis software.
-
This assay directly measures the effect of spirotryprostatin alkaloids on the assembly of microtubules.[4][6]
-
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound or B
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
-
-
Procedure:
-
Preparation: Prepare a stock solution of tubulin in polymerization buffer on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction (final tubulin concentration typically 1-5 mg/mL).
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. A decrease in the rate and extent of the absorbance increase indicates inhibition of tubulin polymerization.
-
Antifungal Activity
Several derivatives of this compound have demonstrated significant antifungal properties, particularly against plant pathogenic fungi. The proposed mechanism of action involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[7][8]
Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a fungus.
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Plant Pathogenic Fungi [7][9]
| Compound | Helminthosporium maydis (µg/mL) | Trichothecium roseum (µg/mL) | Botrytis cinerea (µg/mL) | Colletotrichum gloeosporioides (µg/mL) | Fusarium graminearum (µg/mL) | Alternaria brassicae (µg/mL) | Alternaria alternata (µg/mL) | Fusarium solani (µg/mL) |
| 4d | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 |
| 4k | - | 8-32 | 8-32 | - | - | - | - | - |
| Ketoconazole (Control) | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 |
Note: Data for compound 4k against some fungi were not provided in the source.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the MIC of antifungal compounds.[7]
-
Materials:
-
Synthesized this compound analogs
-
Positive control antifungal agent (e.g., Ketoconazole)
-
Fungal strains
-
Potato Dextrose Broth (PDB) or other suitable growth medium
-
96-well microtiter plates
-
-
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL).
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 25-28 °C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration that completely inhibits visible fungal growth.
-
Antibacterial Activity
Synthetic derivatives of this compound have also shown promise as antibacterial agents, particularly against Gram-positive bacteria.
Quantitative Antibacterial Activity Data
Table 4: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Bacteria
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Bacterial Spectrum |
| 3b | Staphylococcus aureus, Bacillus subtilis | 0.39 - 1.56 | Gram-positive |
| 3c | Staphylococcus aureus, Bacillus subtilis | 0.39 - 1.56 | Gram-positive |
| 4a, 4b | Broad-spectrum bacteria | 0.39 - 12.5 | Broad-spectrum |
| 13b, 15b | Gram-positive bacteria | Not specified | Gram-positive |
| 13d, 13e | Streptococcus lactis | Not specified | Gram-positive |
Experimental Protocol: Antibacterial Susceptibility Testing
The broth microdilution method, similar to the one described for antifungal activity, is typically used to determine the MIC of antibacterial compounds.
The following diagram illustrates a general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
Spirotryprostatin alkaloids and their derivatives represent a versatile class of natural products with significant therapeutic potential. Their primary anticancer activity, driven by the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest, makes them promising candidates for the development of novel antimitotic agents. Furthermore, the demonstrated antifungal and antibacterial activities of synthetic analogs highlight the potential for developing new antimicrobial agents based on the spirotryprostatin scaffold. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on expanding the structure-activity relationship knowledge base, optimizing the pharmacokinetic properties of lead compounds, and elucidating the full spectrum of their molecular targets and signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives [mdpi.com]
- 8. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Initial Cytotoxicity Profile of Spirotryprostatin A on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has emerged as a compound of interest in oncology due to its notable antimitotic properties.[1] This technical guide provides a detailed overview of the initial cytotoxicity studies of this compound. It consolidates available quantitative data, outlines key experimental protocols, and visualizes the underlying mechanism of action to support further research and development of this spiro-indole diketopiperazine natural product. While extensive cytotoxicity data across a broad range of human cancer cell lines remains to be fully elucidated in publicly available literature, this guide synthesizes the foundational knowledge on this compound's biological activity.
Introduction
This compound belongs to a class of natural products characterized by a unique spiro-oxindole core structure.[1][2] Its primary mechanism of cytotoxic action involves the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[1] This interference leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cells.[1] This mode of action places this compound in the category of microtubule-targeting agents, a class that includes some of the most effective chemotherapeutic drugs. This guide focuses on the initial in vitro studies that have begun to define the cytotoxic potential of this molecule.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. While initial studies have highlighted the inhibitory effects of this compound on various cancer cell lines, including murine breast cancer, human chronic myeloid leukemia, and human acute promyelocytic leukemia cells, specific IC50 values for these cancer cell lines are not consistently reported in the reviewed literature.[1]
The most definitive publicly available cytotoxicity data for this compound comes from studies on the murine fibroblast cell line tsFT210. For comparative purposes, the activity of its close analog, spirotryprostatin B, is also presented.
Table 1: Cytotoxicity of this compound and B against a Murine Fibroblast Cell Line
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 197.5 |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 |
Data sourced from BenchChem.[1]
To provide a broader context for the potential activity of the spirotryprostatin scaffold against human cancer cell lines, the following table summarizes the cytotoxicity data for the structurally related compound, tryprostatin A, and one of its diastereomers.
Table 2: Cytotoxicity of Structurally Related Tryprostatin Analogs against Human Cancer Cell Lines
| Compound | H520 (Lung Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) | PC-3 (Prostate Cancer) GI50 (µM) |
| Tryprostatin A | >100 | >100 | >100 |
| Diastereomer-2 of Tryprostatin B | 11.9 | 17.0 | 11.1 |
GI50: The concentration for 50% growth inhibition. Data sourced from BenchChem.[2]
Mechanism of Action: G2/M Cell Cycle Arrest
This compound exerts its cytotoxic effects by disrupting the normal function of microtubules.[1] This leads to the activation of the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation.[1] The sustained activation of this checkpoint prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[1] This extended arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.
Caption: this compound induced G2/M arrest signaling pathway.
Experimental Protocols
The following sections detail the standard methodologies employed in the initial cytotoxicity and cell cycle analysis of this compound.
Cytotoxicity Assay: MTT Method
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability, which is indicative of cytotoxicity.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)[1]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[1]
-
This compound (dissolved in DMSO)[1]
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Caption: General experimental workflow for an MTT cytotoxicity assay.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is utilized to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., IC50) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain with PI/RNase A solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The initial investigations into the cytotoxicity of this compound reveal its potential as an antimitotic agent. Its mechanism of action, centered on the disruption of microtubule polymerization and subsequent G2/M phase cell cycle arrest, is a well-established strategy in cancer therapy.[1] However, the publicly available data on its potency against a wide array of human cancer cell lines is currently limited. The significantly greater potency of its analog, spirotryprostatin B, suggests that further structure-activity relationship studies could lead to the development of more potent compounds based on the spirotryprostatin scaffold. Future research should focus on comprehensive screening of this compound and its derivatives against a diverse panel of human cancer cell lines to better delineate its therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of Spirotryprostatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a mycotoxin belonging to the spirooxindole alkaloid family of natural products.[1] First isolated from the fungus Aspergillus fumigatus, it has attracted considerable scientific interest due to its potent antimitotic properties.[1][2] The compound is characterized by a unique and complex spiro-fused oxindole-pyrrolidine core structure.[3] Its biological activity, primarily the inhibition of cell cycle progression at the G2/M phase, establishes it as a promising candidate for the development of novel anticancer therapeutics.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its primary mechanism of action.
Physicochemical Properties
This compound is a moderately sized organic molecule with the molecular formula C₂₂H₂₅N₃O₄.[4] Its complex pentacyclic structure contributes to its specific physicochemical characteristics.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₅N₃O₄ | [4][5] |
| Molecular Weight | 395.46 g/mol | [5] |
| Monoisotopic Mass | 395.18450629 Da | [4] |
| Appearance | Colorless prisms | [5] |
| Melting Point | 234-236 °C | [5] |
| Optical Rotation | [α]D²⁵ -89.0° (c 0.5, CHCl₃) | [5] |
| CAS Number | 182234-25-9 | [1] |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972). | [4] |
Spectroscopic Data
¹H NMR Spectral Data (500 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 7.23 | d | 8.5 |
| 6.80 | dd | 8.5, 2.4 |
| 6.69 | d | 2.4 |
| 5.23 | d | 9.8 |
| 4.53 | d | 11.0 |
| 4.13 | m | |
| 3.80 | s | |
| 3.73 | m | |
| 3.59 | m | |
| 3.42 | m | |
| 2.97 | m | |
| 2.80 | m | |
| 2.30 | m | |
| 2.05 | m | |
| 1.95 | m | |
| 1.85 | s | |
| 1.75 | s |
Biological Activity
This compound exhibits a range of biological activities, with its antimitotic effects being the most extensively studied.
Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines.[6] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |
| This compound | tsFT210 | Murine Fibroblast | 197.5 | [6] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 | [6] |
Further studies have indicated that this compound also shows inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, although specific IC₅₀ values were not provided in the reviewed literature.[6][7]
Antifungal and Antibacterial Activity
While this compound itself has been noted for some antibacterial activity, extensive research has been conducted on its analogs, which have shown promising antifungal properties against a range of plant pathogenic fungi.[7][8] The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Antifungal Activity of this compound Analogs (Representative Data) [7][8]
| Fungal Strain | MIC Range (µg/mL) |
| Helminthosporium maydis | 8 - 32 |
| Trichothecium roseum | 8 - 32 |
| Botrytis cinerea | 8 - 64 |
| Colletotrichum gloeosporioides | 8 - 32 |
| Fusarium graminearum | 8 - 64 |
| Alternaria brassicae | 8 - 64 |
| Alternaria alternata | 8 - 64 |
| Fusarium solani | 8 - 32 |
| Fusarium oxysporium f. sp. niveum | 8 - 32 |
| Mycosphaerella melonis | 8 - 32 |
Experimental Protocols
Isolation of this compound from Aspergillus fumigatus
The following protocol is a detailed methodology for the isolation and purification of this compound from fungal cultures.[3][6]
1. Fungal Cultivation:
-
Strain: Aspergillus fumigatus (e.g., BM939).[6]
-
Seed Culture: Inoculate a loopful of the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of a fermentation medium consisting of 2.0% maltose, 0.5% polypeptone, and 0.1% yeast extract in deionized water. Incubate on a rotary shaker at 28°C for 3 days.[6]
-
Production Culture: Transfer 2 mL of the seed culture to a 500 mL Erlenmeyer flask containing 100 mL of the same medium. Incubate on a rotary shaker at 28°C for 4 days.[6]
2. Extraction:
-
Harvesting: Separate the mycelia and filtrate from the culture broth (e.g., 20 liters) by filtration.[6]
-
Mycelial Extraction: Extract the mycelia with acetone. Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[6]
-
Combined Extraction: Combine the aqueous solution from the mycelial extract with the culture filtrate. Perform a solvent-solvent extraction three times with an equal volume of ethyl acetate.[6]
-
Crude Extract: Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude extract.[6]
3. Purification:
-
Silica (B1680970) Gel Column Chromatography: Apply the crude extract to a silica gel column (e.g., Wako gel C-200). Elute the column with a stepwise gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).[6]
-
Preparative TLC: Further purify the fractions containing this compound by preparative TLC on silica gel 60 F₂₅₄ plates using a developing solvent of chloroform and acetone (9:1, v/v).[6]
-
High-Performance Liquid Chromatography (HPLC): Achieve final purification by preparative HPLC on a reverse-phase column (e.g., ODS).[6] Monitor the elution at approximately 254 nm and collect the peak corresponding to this compound.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Spirotryprostatin B - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Mycotoxin Database [mycocentral.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spirotryprostatin A: A Comprehensive Technical Guide to its Chemistry, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a fascinating and structurally complex fungal alkaloid, first isolated from Aspergillus fumigatus.[1] As a member of the spirooxindole class of natural products, it features a unique spiro-fused ring system that has captivated the interest of the scientific community.[1] This interest is largely due to its potent biological activities, most notably its ability to arrest the cell cycle at the G2/M phase, making it a promising lead compound for the development of novel anticancer therapeutics.[1][2] Beyond its antimitotic effects, derivatives of this compound have also demonstrated significant antifungal and antibacterial properties, broadening its potential therapeutic applications.[3][4]
This technical guide provides an in-depth exploration of the natural product chemistry of this compound, a detailed overview of its synthetic strategies, a comparative analysis of the biological activities of its derivatives, and comprehensive experimental protocols for key synthetic and biological evaluation methods.
Natural Product Chemistry and Core Structure
This compound is a prenylated indole (B1671886) alkaloid belonging to the 2,5-diketopiperazine class of natural products.[5] Its intricate pentacyclic structure is characterized by a spiro[pyrrolidine-3,3′-oxindole] core, a diketopiperazine moiety, and a prenyl group. The stereochemically complex spiro-center is a key feature that contributes to its biological activity and presents a significant challenge in its total synthesis.[6]
Total Synthesis Strategies
The total synthesis of this compound has been a significant endeavor for synthetic organic chemists, leading to the development of several elegant and innovative strategies. The primary challenge in these syntheses is the stereocontrolled construction of the C3 spiro quaternary center.[7]
A general workflow for the synthesis of this compound and its analogs is depicted below.
Four main strategies have emerged as particularly effective:
-
Oxidative Rearrangement (Danishefsky): This pioneering approach involves the biomimetic oxidative rearrangement of a β-carboline precursor to form the spirooxindole core.[8]
-
1,3-Dipolar Cycloaddition (Williams, Gong, Waldmann): This strategy utilizes an asymmetric 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile to construct the pyrrolidine (B122466) ring with high stereocontrol.[7]
-
Intramolecular Heck Reaction (Fukuyama): This method employs a diastereoselective intramolecular Heck reaction to forge the spirocyclic system.[9]
-
Copper-Catalyzed Cascade Reaction (Peng/Shen): A more recent approach that uses a copper-catalyzed cascade reaction to introduce the quaternary carbon stereocenter.[9][10]
Experimental Protocols for Key Synthetic Transformations
Detailed experimental protocols for the key steps in these synthetic strategies are provided below.
-
Materials: β-Carboline intermediate, N-Bromosuccinimide (NBS), Acetic acid (AcOH), Water (H₂O), Dichloromethane (B109758) (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).[6]
-
Procedure:
-
Dissolve the β-carboline intermediate in a mixture of acetic acid and water.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[6]
-
-
Materials: N-protected 6-methoxyisatin derivative, (S)-proline methyl ester, Anhydrous toluene (B28343), 3-methyl-2-butenal (B57294) (prenal).[11]
-
Procedure:
-
Heat a mixture of the N-protected 6-methoxyisatin derivative (1.0 eq) and (S)-proline methyl ester (1.2 eq) in anhydrous toluene (0.1 M) to reflux with azeotropic removal of water using a Dean-Stark apparatus for 2 hours.[11]
-
Cool the reaction mixture to room temperature.[11]
-
Add a solution of 3-methyl-2-butenal (prenal, 1.5 eq) in toluene and stir the mixture at 60 °C for 12-18 hours.[11]
-
Remove the solvent in vacuo and purify the resulting residue by flash column chromatography on silica gel to yield the spirooxindole cycloadduct.[11]
-
-
Materials: Vinyl iodide precursor, Palladium(II) acetate (B1210297), Triphenylphosphine (B44618), Silver(I) carbonate, Anhydrous N,N-dimethylformamide (DMF).[11]
-
Procedure:
-
To a degassed solution of the vinyl iodide precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.01 M), add palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver(I) carbonate (2.0 eq).[11]
-
Seal the reaction vessel and stir the mixture at 80 °C for 4 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
-
Materials: o-Iodoaniline derivative, Alkyne, Copper(II) triflate, Chiral ligand, 1,2-dichloroethane (B1671644).[9]
-
Procedure:
-
To a solution of the o-iodoaniline derivative (1.0 eq) and the alkyne (1.5 eq) in 1,2-dichloroethane (0.1 M), add copper(II) triflate (0.1 eq) and the chiral ligand (0.12 eq).[9]
-
Stir the mixture at 60 °C for 24 hours.[9]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.[9]
-
Purify the residue by flash column chromatography on silica gel to obtain the spirooxindole product.[9]
-
Biological Activities and Derivatives
This compound and its derivatives exhibit a range of biological activities, including antimitotic, antifungal, and antibacterial effects. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for these activities and in guiding the design of more potent analogs.[12]
Antimitotic Activity
The primary mechanism of the antimitotic action of this compound is the inhibition of tubulin polymerization.[12] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[12]
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | tsFT210 | 197.5 | [12] |
| Spirotryprostatin B | tsFT210 | 14.0 | [12] |
| Diastereomer-2 of Tryprostatin B | H520 (Lung) | 11.9 | [12] |
| Diastereomer-2 of Tryprostatin B | MCF-7 (Breast) | 17.0 | [12] |
| Diastereomer-2 of Tryprostatin B | PC-3 (Prostate) | 11.1 | [12] |
| Analog 68 | tsFT210 | 10 | [13] |
| Analog 67 | tsFT210 | 19 | [13] |
Antifungal Activity
Derivatives of this compound have shown promising antifungal properties, particularly against plant pathogenic fungi.[4] The proposed mechanism of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[8]
The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy.
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |
| 4d | Helminthosporium maydis, Trichothecium roseum, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium graminearum, Alternaria brassicae, Alternaria alternata, Fusarium solani | 8 - 32 | [8] |
| 4k | Fusarium oxysporum f. sp. niveum, Mycosphaerella melonis, and others | 8 - 32 | [8] |
| 4a-4s | Trichothecium roseum, Fusarium solani | 8 - 32 | [1] |
| 4a-4s | Botrytis cinerea, Fusarium graminearum, Alternaria brassicae, Alternaria alternata | 8 - 64 | [1] |
Antibacterial Activity
Recent studies have highlighted the potential of this compound derivatives as a novel class of antibacterial agents, particularly against Gram-positive bacteria.[2]
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Bacterial Spectrum | Reference |
| 3b | Staphylococcus aureus, Bacillus subtilis | 0.39 - 1.56 | Gram-positive | [14] |
| 3c | Staphylococcus aureus, Bacillus subtilis | 0.39 - 1.56 | Gram-positive | [14] |
| 13b, 15b | Gram-positive bacteria | Not specified | Gram-positive | [2] |
| 13d, 13e | Streptococcus lactis | Not specified | Gram-positive | [2] |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
-
Materials: Human cancer cell lines, complete culture medium, this compound (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO), 96-well plates, microplate reader.[15]
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.[15]
-
Compound Treatment: Replace the culture medium with medium containing various concentrations of the this compound analog. Incubate for 48-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15]
-
Cell Cycle Analysis by Flow Cytometry
-
Materials: Phosphate-buffered saline (PBS), 70% cold ethanol, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.[12]
-
Procedure:
-
Cell Treatment: Treat cells with the this compound analog for the desired time.[12]
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content.[12]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
In Vitro Tubulin Polymerization Assay
-
Materials: Lyophilized tubulin, General Tubulin Buffer, GTP stock solution, this compound, 96-well plate, microplate reader.[12]
-
Procedure:
-
Reagent Preparation: Reconstitute tubulin and prepare solutions of GTP and this compound on ice.[12]
-
Reaction Setup: In a pre-chilled 96-well plate, add buffer, GTP, and the test compound.[12]
-
Initiation of Polymerization: Add cold tubulin solution to each well.[12]
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[12]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the inhibitory effect.[12]
-
Antifungal Susceptibility Testing (MIC Determination)
-
Materials: Fungal strains, growth medium, this compound analogs, 96-well plates.[4]
-
Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the analog stock solutions in the growth medium in a 96-well plate.[4]
-
Inoculation: Inoculate each well with a standardized fungal spore suspension.[4]
-
Incubation: Incubate the plates at an appropriate temperature for 48-72 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[4]
-
Succinate Dehydrogenase (SDH) Inhibition Assay
-
Materials: Isolated fungal mitochondria, this compound analogs, succinate, DCIP (2,6-dichlorophenolindophenol), assay buffer, spectrophotometer.[6]
-
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target fungal strain.[6]
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, succinate, and DCIP.[6]
-
Initiation: Add the isolated mitochondria to the reaction mixture to initiate the reaction.[6]
-
Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.[6]
-
Inhibition Testing: Pre-incubate the mitochondria with various concentrations of the analogs before adding the substrate to determine the percentage of inhibition.[6]
-
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their potent antimitotic activity, coupled with their antifungal and antibacterial properties, makes them valuable lead compounds for drug discovery and development. The diverse and innovative synthetic strategies developed for their total synthesis have not only provided access to these complex molecules but have also advanced the field of organic chemistry. The detailed experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full potential of the spirotryprostatin scaffold. Further investigation into the structure-activity relationships and optimization of the lead compounds will be crucial in translating the promise of this compound into novel and effective therapeutic agents.
References
- 1. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological evaluation of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and structure-activity relationship studies on tryprostatin A, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Strategies and Methodologies for the Total Synthesis of Spirotryprostatin A
For Researchers, Scientists, and Drug Development Professionals
Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has garnered significant attention from the scientific community due to its potent inhibitory activity against cell cycle progression at the G2/M phase, marking it as a promising candidate for anticancer drug development.[1] Its intricate molecular architecture, featuring a spiro-oxindole fused to a diketopiperazine moiety, presents a substantial synthetic challenge.[1] This document provides a detailed overview of the prominent strategies and methodologies employed in the total synthesis of this compound, complete with comparative data, experimental protocols for key reactions, and visual representations of the synthetic pathways.
Comparative Summary of Synthetic Strategies
Several research groups have successfully accomplished the total synthesis of this compound, each employing a unique approach to construct the sterically demanding spiro[pyrrolidine-3,3'-oxindole] core. A quantitative comparison of these distinct strategies is presented below.
| Principal Investigator | Key Strategy | Total Steps (Longest Linear) | Overall Yield (%) | Reference(s) |
| Danishefsky (1998) | Oxidative Rearrangement | 8 | 6.5 | [1][2] |
| Williams (2003) | 1,3-Dipolar Cycloaddition | 12 (7 longest linear) | Not explicitly stated | [1] |
| Fukuyama (2014) | Intramolecular Heck Reaction | 25 | 3.4 | [1][3] |
| Peng/Shen (2022) | Copper-Catalyzed Cascade | 15 | 7.4 | [1] |
Key Synthetic Strategies and Methodologies
This section elaborates on the foundational synthetic strategies developed for this compound, providing logical workflows and detailed experimental protocols for pivotal transformations.
Danishefsky's Biomimetic Oxidative Rearrangement
The first total synthesis of this compound was achieved by Danishefsky and coworkers, featuring a biomimetic oxidative rearrangement of a β-carboline precursor to construct the spiro-oxindole core.[1][4]
Caption: Retrosynthetic analysis of Danishefsky's approach.
This protocol is adapted from the synthesis reported by Danishefsky and co-workers.[1]
Materials:
-
β-Carboline intermediate
-
N-Bromosuccinimide (NBS)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The β-carboline intermediate is dissolved in a mixture of acetic acid and water.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by flash column chromatography on silica gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[1]
Williams' 1,3-Dipolar Cycloaddition Strategy
The Williams group developed a convergent approach centered on an asymmetric azomethine ylide[1][5]-dipolar cycloaddition to construct the pyrrolidine (B122466) ring of the spiro-oxindole system.[6]
Caption: Retrosynthetic analysis of Williams' cycloaddition strategy.
This protocol is based on the work of Williams and co-workers.[6]
Materials:
-
3-Methyleneindolin-2-one derivative
-
Amino acid-derived imine
-
Chiral ligand
-
Metal catalyst (e.g., Ag(I) or Cu(I) salt)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, the metal catalyst and chiral ligand are added.
-
Anhydrous, degassed solvent is introduced, and the mixture is stirred until a homogeneous solution is formed.
-
The 3-methyleneindolin-2-one derivative is added to the catalyst solution.
-
The amino acid-derived imine is then added, and the reaction mixture is stirred at the specified temperature.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the enantioenriched spiro-pyrrolidinyl-oxindole product.
Fukuyama's Intramolecular Heck Reaction
Fukuyama and his team devised a strategy that utilizes a palladium-catalyzed intramolecular Heck reaction to forge the crucial quaternary spiro-center with high stereocontrol.[3][7]
Caption: Retrosynthetic analysis of Fukuyama's Heck reaction approach.
This protocol is conceptualized based on the synthesis reported by Fukuyama and colleagues.[3][7]
Materials:
-
Acyclic Heck precursor containing an aryl halide and an alkene tethered to a diketopiperazine scaffold
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., PPh₃ or a bulky phosphine ligand)
-
Base (e.g., Ag₂CO₃ or Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
-
Inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, the acyclic Heck precursor, palladium catalyst, phosphine ligand, and base are added to a reaction tube.
-
Anhydrous, degassed solvent is added, and the vessel is sealed.
-
The reaction mixture is heated to the required temperature and stirred for the specified duration.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the spirocyclic compound.
Peng/Shen's Copper-Catalyzed Cascade Reaction
A more recent approach by Peng and Shen features a copper-catalyzed cascade reaction to assemble the spiro-oxindole framework efficiently.[1]
Caption: Workflow of the copper-catalyzed cascade strategy.
This protocol is a general representation based on the strategy reported by Peng and Shen.[1]
Materials:
-
Substituted oxindole (B195798) precursor
-
Alkyne-containing reaction partner
-
Copper catalyst (e.g., CuI)
-
Ligand
-
Base
-
Anhydrous solvent
-
Inert atmosphere
Procedure:
-
A reaction flask is charged with the copper catalyst, ligand, and base under an inert atmosphere.
-
Anhydrous solvent is added, followed by the substituted oxindole precursor and the alkyne-containing reaction partner.
-
The reaction mixture is stirred at the specified temperature for the required duration, with progress monitored by TLC.[1]
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.[1]
-
The residue is purified by flash column chromatography to yield the enantioenriched 3,3-disubstituted oxindole.[1]
The diverse and innovative strategies developed for the total synthesis of this compound highlight the ingenuity of synthetic organic chemistry.[1] These approaches, ranging from biomimetic rearrangements to modern catalytic cascades, not only provide access to this biologically important molecule but also drive the development of new synthetic methodologies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids | MDPI [mdpi.com]
- 6. Asymmetric total syntheses of (+)- and (−)-spirotryprostatins A and B - ProQuest [proquest.com]
- 7. thieme-connect.com [thieme-connect.com]
Asymmetric Synthesis of Spirotryprostatin A and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the asymmetric synthesis of spirotryprostatin A, a potent cell cycle inhibitor, and its analogues. This compound, first isolated from Aspergillus fumigatus, has attracted significant attention due to its unique spiro[pyrrolidine-3,3'-oxindole] core structure and its potential as an anticancer agent. The construction of the sterically demanding C3 quaternary spirocenter has been a formidable challenge, leading to the development of several elegant and efficient synthetic strategies.
This application note details the leading synthetic routes, providing step-by-step protocols for key transformations, comparative quantitative data, and visualizations of the synthetic workflows to aid researchers in the synthesis and exploration of this important class of molecules.
Comparative Summary of Key Synthetic Strategies
Several distinct and innovative approaches have been developed for the total synthesis of this compound. The key challenge in each strategy is the stereocontrolled construction of the spirooxindole core. The following table summarizes the key quantitative data from four prominent synthetic routes.
| Principal Investigator(s) | Key Strategy | Longest Linear Sequence | Overall Yield (%) | Key Stereochemistry Control |
| Danishefsky (1998) | Biomimetic Oxidative Rearrangement | 8 steps | ~6.5% | Substrate-controlled rearrangement |
| Williams (2003) | [3+2] Dipolar Cycloaddition | 7 steps | Not explicitly stated in the initial report | Chiral auxiliary |
| Fukuyama (2014) | Intramolecular Heck Reaction | 25 steps | 3.4% | Chiral pool and substrate control |
| Peng & Shen (2022) | Copper-Catalyzed Cascade Reaction | 15 steps | 7.4% | Chiral ligand |
Danishefsky's Biomimetic Oxidative Rearrangement
The first total synthesis of this compound was accomplished by the Danishefsky group and featured a biomimetic oxidative rearrangement of a β-carboline precursor to construct the spirooxindole framework.[1][2]
Logical Workflow
Experimental Protocol: Key Oxidative Rearrangement
This protocol describes the key NBS-mediated oxidative rearrangement of the tetrahydro-β-carboline intermediate.
Materials:
-
Tetrahydro-β-carboline precursor
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the tetrahydro-β-carboline precursor in a mixture of acetic acid and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.
Williams' Asymmetric [3+2] Dipolar Cycloaddition
The Williams group developed a concise and elegant approach centered around an asymmetric[3][4]-dipolar cycloaddition reaction to construct the pyrrolidine (B122466) ring and the spirocenter in a single step.[5][6]
Logical Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological evaluation of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spirotryprostatin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a potent antimitotic agent isolated from the fungus Aspergillus fumigatus. As a member of the spiro-indole diketopiperazine class of natural products, it has garnered significant interest for its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines.[1] These properties make this compound a valuable tool for cancer research and a potential lead compound for the development of novel chemotherapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments. It is intended to guide researchers in effectively utilizing this compound to investigate cell cycle regulation, microtubule dynamics, and apoptosis.
Mechanism of Action
This compound exerts its biological effects primarily through the disruption of microtubule dynamics. Unlike some microtubule-targeting agents that directly bind to tubulin, evidence suggests that the closely related compound, tryprostatin A, interferes with the function of microtubule-associated proteins (MAPs), such as MAP2 and tau. This interference disrupts the normal polymerization and stability of microtubules, which are critical components of the mitotic spindle.
The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins, including Cyclin B1 and Securin, for degradation. The stabilization of Cyclin B1 prevents the inactivation of the Cyclin B1/Cdc2 kinase complex, leading to a sustained arrest of the cell cycle in the G2/M phase. Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.
Quantitative Data
The following tables summarize the reported cytotoxic activities of this compound and its related compounds in various cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit cell growth by 50%.
Table 1: IC50 Values of this compound and B
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 197.5 |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 |
Data sourced from Cui et al., 1996.
Table 2: Inhibitory Effects of this compound and B on Various Cancer Cell Lines
| Compound | Cell Line Type | Effect |
| This compound | Murine Breast Cancer | Inhibitory |
| This compound | Human Chronic Myeloid Leukemia | Inhibitory |
| This compound | Human Acute Promyelocytic Leukemia | Inhibitory |
| Spirotryprostatin B | Murine Breast Cancer | Inhibitory |
| Spirotryprostatin B | Human Chronic Myeloid Leukemia | Inhibitory |
| Spirotryprostatin B | Human Acute Promyelocytic Leukemia | Inhibitory |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete culture medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) at the desired density for your specific experiment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.
Materials:
-
Cells treated with this compound in a 6-well plate (from Protocol 1)
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on coverslips and treated with this compound (from Protocol 1)
-
PBS
-
4% Paraformaldehyde in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the coverslips in blocking solution for 1 hour at room temperature.
-
Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Protocol 5: Western Blot Analysis for Key Regulatory Proteins
This protocol is for detecting changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cells treated with this compound in a 6-well plate (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, Cdc2, p53, p21, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels relative to the loading control.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Spirotryprostatin A Cytotoxicity Assay Using the MTT Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus.[1][2] As a member of the spiro-indole diketopiperazine class of natural products, it has garnered significant interest in oncology for its potent cytotoxic and antimitotic properties.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability and proliferation.[3][4][5][6][7] The assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[1][4]
The primary mechanism of action for this compound is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[2][8][9] This interference leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][8]
Data Presentation
The cytotoxic activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 197.5[1][9] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[1][9] |
Note: Further studies have indicated that this compound also exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not provided in the reviewed literature.[1]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)[1]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[1]
-
This compound (dissolved in DMSO)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[1]
-
96-well plates[1]
-
Microplate reader[1]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution with culture medium to achieve the desired final concentrations.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing various concentrations of this compound to the respective wells.
-
Include control wells that receive medium with the same final concentration of DMSO as the treated wells.[1]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.[1]
-
The formula for calculating cell viability is: (Absorbance of treated cells / Absorbance of control cells) x 100%
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Workflow for the this compound cytotoxicity MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Cell Cycle Analysis by Flow Cytometry After Spirotryprostatin A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a fungal alkaloid, first isolated from Aspergillus fumigatus, that has garnered significant interest as a potential anticancer agent.[1][2] It belongs to the spirooxindole class of natural products and has been shown to inhibit the proliferation of various cancer cell lines.[1] The primary mechanism of action of this compound is the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][2] This interference leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2][3]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population based on its DNA content.[3][4][5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][6] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent.[2][7] Unlike some other microtubule-targeting drugs that stabilize microtubules, this compound inhibits their polymerization.[2] This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.[1][2] The cell's surveillance mechanism, known as the spindle assembly checkpoint (SAC), detects this failure in spindle formation and halts the cell cycle at the G2/M transition phase to prevent aneuploidy.[1][8] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Caption: Proposed signaling pathway of this compound-induced G2/M arrest.
Quantitative Data
The cytotoxic and cell cycle inhibitory activities of this compound and its analogs have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | tsFT210 (murine mammary) | 197.5 | [1] |
| Spirotryprostatin B | tsFT210 (murine mammary) | 14.0 | [9] |
Experimental Protocols
This section provides a detailed methodology for cell cycle analysis using flow cytometry after treatment with this compound.
Materials
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. It is recommended to test a range of concentrations based on previously reported IC50 values. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.[7]
-
Treat the cells for a specific duration (e.g., 24 or 48 hours).[7]
2. Cell Harvesting
-
Following treatment, collect both the floating (potentially apoptotic) and adherent cells.
-
For adherent cells, wash with PBS and then detach using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge the cell suspension to obtain a cell pellet.[1]
3. Fixation
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.[3][10][11] This step is crucial to prevent cell clumping.
-
Fix the cells for at least 30 minutes on ice or at -20°C for at least 2 hours.[1][10] Fixed cells can be stored at -20°C for several weeks.[12]
4. Staining
-
Centrifuge the fixed cells to remove the ethanol. The centrifugal force may need to be slightly higher for fixed cells.[11][12]
-
Wash the cell pellet twice with PBS to remove any residual ethanol.[10]
-
Resuspend the cell pellet in the PI staining solution, which should also contain RNase A to degrade RNA and ensure that only DNA is stained.[1][12]
-
Incubate the cells in the dark at room temperature for 30 minutes.[1][7]
5. Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically around 600-617 nm).[7][12]
-
Collect data for at least 10,000 events per sample to ensure statistical significance.[7]
-
Use a low flow rate to improve the resolution of the DNA content histogram.[11][13]
-
Gate out doublets and clumps using a plot of pulse area versus pulse height or width.[10][13]
6. Data Analysis
-
Analyze the generated DNA content histograms using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT).[7]
-
The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of the this compound-treated samples to the vehicle control. An accumulation of cells in the G2/M phase is the expected outcome.
Expected Results
Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This indicates a block in cell cycle progression at the G2/M checkpoint.
Troubleshooting
-
High Coefficient of Variation (CV) of G1 peak: This can be caused by improper fixation, a high flow rate, or misalignment of the laser. Ensure proper dropwise addition of cold ethanol during fixation and use a low flow rate during acquisition.[11][14]
-
Excessive Debris: This may be due to a high number of dead or apoptotic cells. Consider using a viability dye to exclude dead cells from the analysis if necessary.
-
Cell Clumping: Ensure a single-cell suspension is achieved after harvesting and during fixation by gentle vortexing.[11][12] Filtering the stained cells before analysis can also help.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to study cell cycle regulation and evaluate its potential as an anticancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. nanocellect.com [nanocellect.com]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: In Vitro Microtubule Assembly Assay with Spirotryprostatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, is a potent antimitotic agent that has garnered significant interest in cancer research.[1] It belongs to the spiro-indolyl diketopiperazine class of natural products.[1] this compound and its analogs exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This document provides detailed protocols for an in vitro microtubule assembly assay to study the effects of this compound, along with a summary of its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[2] Unlike many microtubule-targeting agents that bind directly to well-defined sites on tubulin (e.g., colchicine, vinca, or taxane (B156437) sites), this compound is thought to have a more nuanced mechanism.[1] Evidence from the closely related compound, tryprostatin A, suggests that it specifically disrupts the assembly of microtubules that is dependent on microtubule-associated proteins (MAPs).[1][4] It is proposed that this compound interferes with the interaction between MAPs and the C-terminal domain of tubulin, which is vital for the stability and regulation of the microtubule network.[1]
The disruption of microtubule dynamics, particularly the formation of the mitotic spindle, activates the Spindle Assembly Checkpoint (SAC).[1] The SAC is a critical cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle microtubules, thereby preventing aneuploidy.[1] The activation of the SAC by this compound leads to a G2/M phase arrest.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds concerning their effects on microtubule assembly and cell cycle progression.
| Compound | Target/Assay | IC50 / % Inhibition | Cell Line / Conditions | Reference |
| This compound | Cell Cycle Arrest (G2/M) | 197.5 µM | tsFT210 | [1] |
| Spirotryprostatin B | Cell Cycle Arrest (G2/M) | 14.0 µM | tsFT210 | [1] |
| Tryprostatin A | Microtubule Assembly (MAP-dependent) | 40% inhibition at 250 µM | In vitro (bovine brain microtubules) | [4] |
Experimental Protocols
Protocol 1: In Vitro Turbidimetric Microtubule Assembly Assay
This protocol is designed to assess the effect of this compound on microtubule polymerization in vitro by measuring the increase in turbidity (light scattering) as tubulin dimers assemble into microtubules.
Materials:
-
Purified tubulin protein (e.g., from bovine brain, >99% pure)
-
This compound
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
DMSO (Dimethyl sulfoxide)
-
96-well clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of GTP in distilled water and store at -20°C.
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 2%.
-
On the day of the experiment, thaw tubulin protein on ice. Keep on ice at all times.
-
Prepare the final Polymerization Buffer with GTP (PB-GTP) by adding GTP to the Polymerization Buffer to a final concentration of 1 mM.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PB-GTP. Also, prepare a vehicle control (DMSO in PB-GTP).
-
In a pre-chilled 96-well plate on ice, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
To initiate the reaction, add 90 µL of a cold solution of tubulin (e.g., final concentration of 1-3 mg/mL) in PB-GTP with glycerol (e.g., 10% v/v) to each well.
-
Mix gently by pipetting up and down a few times. Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or 350 nm every minute for at least 60 minutes.[5]
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration of this compound.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
The IC50 value, the concentration of this compound that inhibits the rate or extent of polymerization by 50%, can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for the in vitro microtubule assembly assay.
Caption: Signaling pathway of this compound-induced G2/M arrest.
References
preparation of spirotryprostatin A stock solutions and working concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of spirotryprostatin A, a potent antimitotic agent, in various in vitro assays. The information compiled herein is intended to guide researchers in accurately preparing stock solutions and determining appropriate working concentrations for cytotoxicity, cell cycle, and apoptosis analyses.
Introduction
This compound is a fungal alkaloid isolated from Aspergillus fumigatus that has garnered significant interest for its anticancer properties. Its primary mechanism of action involves the disruption of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This document outlines standardized procedures for handling and applying this compound in a laboratory setting to ensure reproducible and reliable experimental outcomes.
Data Summary
Quantitative data for this compound, including its physicochemical properties and effective concentrations in various cell-based assays, are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₃O₄ |
| Molecular Weight | 395.5 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Table 2: Recommended Concentrations for In Vitro Assays
| Assay Type | Cell Line | Concentration Range (µM) | Incubation Time |
| Cytotoxicity (IC₅₀) | tsFT210 (Murine Fibroblast) | 197.5[1] | 48-72 hours |
| Cell Cycle Analysis | General | 10 - 50 | 24 hours |
| Apoptosis Induction | General | 20 - 100 | 24-48 hours |
| In Vitro Microtubule Polymerization | N/A | 10 - 100 | 1 hour |
Note: The optimal concentration is cell-line dependent and should be determined empirically by the researcher.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Protocol:
-
To prepare a 10 mM stock solution , dissolve 3.96 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note on Stability: While specific long-term stability data for this compound in DMSO is not extensively published, it is best practice to use freshly prepared stock solutions. For indole (B1671886) alkaloids, storage at -20°C or -80°C in anhydrous DMSO, protected from light, is recommended to maintain stability. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Preparation of Working Concentrations
Protocol:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with pre-warmed complete cell culture medium to the desired final working concentration.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Application Protocols
Cytotoxicity Assay (MTT Assay)
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (0.1% DMSO) for 24 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
Methodology:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 20, 50, 100 µM) or vehicle control (0.1% DMSO) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound-induced G2/M arrest and apoptosis.
References
Application Notes and Protocols for the Characterization of Spirotryprostatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a complex indole (B1671886) alkaloid first isolated from the fungus Aspergillus fumigatus.[1] It belongs to the spiro-oxindole class of natural products and has garnered significant scientific interest due to its unique spirocyclic architecture and its potent inhibitory activity against the mammalian cell cycle, specifically arresting cells in the G2/M phase.[2] The intricate structure and biological activity of this compound necessitate robust analytical techniques for its unambiguous characterization. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₃O₄[1] |
| Molecular Weight | 395.50 g/mol [1] |
| Monoisotopic Mass | 395.18450629 Da[3] |
| Appearance | Colorless Needles[1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule.
¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound. Data has been compiled from the literature, notably from the supporting information of the enantioselective total synthesis reported by Peng, T. et al.[1]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 2 | 176.9 | - |
| 3 | 77.2 | - |
| 3a | 130.5 | - |
| 4 | 128.8 | 7.28 (d, J = 8.4) |
| 5 | 114.4 | 6.85 (dd, J = 8.4, 2.4) |
| 6 | 159.8 | - |
| 7 | 109.8 | 6.78 (d, J = 2.4) |
| 7a | 142.1 | - |
| 1' | - | 8.20 (s, 1H, NH) |
| 2' | 68.2 | 3.85 (dd, J = 11.2, 4.8) |
| 4' | 165.8 | - |
| 5a' | 60.1 | 4.15 (t, J = 8.0) |
| 7' | 25.4 | 1.95-2.10 (m, 2H) |
| 8' | 22.5 | 1.80-1.90 (m, 2H) |
| 9' | 45.9 | 3.50-3.60 (m, 2H) |
| 11' | 169.5 | - |
| 12' | 59.8 | 4.05 (dd, J = 9.2, 4.0) |
| 13' | 33.1 | 2.35-2.45 (m, 1H) |
| 14' | 25.9 | 2.15-2.25 (m, 1H), 1.65-1.75 (m, 1H) |
| 15' | 121.8 | 5.15 (d, J = 9.6) |
| 16' | 136.2 | - |
| 17' | 25.7 | 1.78 (s, 3H) |
| 18' | 18.4 | 1.72 (s, 3H) |
| 6-OCH₃ | 55.8 | 3.80 (s, 3H) |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: To aid in structural assignment, perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.
-
-
-
Typical ¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
-
Typical ¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 s
-
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
References
Unraveling the Mitotic Mayhem: A Guide to Studying Spirotryprostatin A's Impact on the Mitotic Spindle
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Spirotryprostatin A, a prenylated indole (B1671886) alkaloid originally isolated from Aspergillus fumigatus, has emerged as a compelling small molecule inhibitor of cell division.[1][2] Its potent anti-mitotic activity stems from its ability to disrupt the intricate dynamics of microtubules, the fundamental building blocks of the mitotic spindle.[3] This disruption ultimately triggers a cell cycle arrest at the G2/M phase, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][4]
This document provides a comprehensive guide for investigating the effects of this compound on the mitotic spindle. It includes detailed protocols for key cellular and biochemical assays, guidelines for data interpretation, and visual representations of experimental workflows and underlying signaling pathways.
Mechanism of Action: Unlike classic tubulin-binding agents that interact directly with tubulin subunits, evidence suggests a more nuanced mechanism for this compound. It is believed to interfere with the function of microtubule-associated proteins (MAPs), which are crucial for the proper assembly and stabilization of microtubules. This disruption of MAP-dependent microtubule dynamics leads to the formation of aberrant mitotic spindles, activating the spindle assembly checkpoint and halting cell cycle progression.
Quantitative Data Summary
The following tables summarize the cytotoxic and cell cycle effects of this compound and its analogs. Researchers can use this data as a starting point for determining appropriate concentration ranges for their specific cell lines and experiments.
Table 1: Cytotoxicity of this compound and Analogs [1][5]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 197.5 |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 |
Note: Further studies have indicated inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not provided in the reviewed literature.[2]
Table 2: Expected Cell Cycle Distribution Following this compound Treatment (Hypothetical Data)
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | 55 | 25 | 20 |
| This compound | 10 | 45 | 20 | 35 |
| This compound | 50 | 30 | 15 | 55 |
| This compound | 100 | 20 | 10 | 70 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[1]
Workflow for a typical MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a set time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application of Spirotryprostatin A in Oncology Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a prenylated indole (B1671886) alkaloid first isolated from the fungus Aspergillus fumigatus.[1] It has garnered significant interest in oncology research due to its potent anti-proliferative and antimitotic activities. Structurally, this compound belongs to the spiro-oxindole class of natural products, characterized by a unique spiro[pyrrolidin-3,3'-oxindole] core, which is essential for its cytotoxic effects.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in oncology drug development, focusing on its mechanism of action, quantitative data, and methodologies for key experiments.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of microtubule dynamics. It functions as a microtubule-destabilizing agent by binding to tubulin and inhibiting its polymerization into microtubules.[1][2] This is distinct from the action of taxane-based drugs, which stabilize microtubules. The inhibition of microtubule polymerization disrupts the formation and function of the mitotic spindle, a critical cellular machine for the proper segregation of chromosomes during mitosis.[1][2] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][3] Sustained G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, resulting in programmed cell death in cancer cells.[1][2]
While the primary mechanism is well-established, further research is warranted to explore the potential modulation of other cancer-related signaling pathways, such as the PI3K/Akt and STAT3 signaling cascades, by this compound.[1]
Data Presentation
Cytotoxicity of this compound and Its Analogs
The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | tsFT210 | Murine Mammary Carcinoma | 197.5[4][5] |
| Spirotryprostatin B | tsFT210 | Murine Mammary Carcinoma | 14.0[4][5] |
| Tryprostatin A | tsFT210 | Murine Mammary Carcinoma | 125[5] |
| Spirooxindole Derivative 5g | HepG2 | Human Liver Carcinoma | More potent than cisplatin[3] |
| Spirooxindole Derivative 5g | MCF-7 | Human Breast Carcinoma | ~2.25x more potent than cisplatin[3] |
| Spirooxindole Derivative 5g | HCT-116 | Human Colon Carcinoma | Similar to cisplatin[3] |
Note: The IC50 values for this compound are in the micromolar range, suggesting a lower potency compared to some clinically used mitotic inhibitors which are often in the nanomolar range. However, its analogs, like spirotryprostatin B, show significantly higher potency.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix at -20°C for at least 2 hours.
-
Staining: Remove ethanol by centrifugation, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure DNA content based on PI fluorescence intensity.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of this compound on microtubule assembly.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reaction Setup: In a pre-chilled 96-well plate, add General Tubulin Buffer, GTP, and this compound (or controls).
-
Initiation of Polymerization: Add cold tubulin solution to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the curves of treated samples to the control to determine the inhibitory effect.[3]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis of Apoptotic and Cell Cycle Proteins
This protocol is to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin B1, p-Cdc2) following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, p-Cdc2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.[2]
Visualization of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A biomimetic total synthesis of (-)-spirotryprostatin B and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Anti-apoptotic Bcl-2 Family Proteins Exhibit Potent and Broad-Spectrum Anti-mammarenavirus Activity via Cell Cycle Arrest at G0/G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Spirotryprostatin A: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of the potent anticancer agent spirotryprostatin A, achieving high yields and stereoselectivity can be a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, ensuring a more efficient and successful experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low overall yield in the synthesis of this compound?
Low overall yields are often attributed to a few critical factors:
-
Suboptimal Stereocontrol: The construction of the spiro[pyrrolidine-3,3'-oxindole] core with its multiple chiral centers is a primary hurdle. Poor stereocontrol can lead to the formation of multiple stereoisomers, which significantly reduces the yield of the desired product.[1]
-
Formation of Diastereomeric Mixtures: Several synthetic routes can result in hard-to-separate diastereomeric mixtures, ultimately lowering the isolated yield of this compound.[1][2]
-
Instability of Intermediates: Certain intermediates within the synthetic pathway can be unstable, leading to degradation and yield loss if not handled appropriately.[1]
-
Poor Regioselectivity: In some synthetic steps, such as bromination, a lack of regioselectivity can lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.[1]
Q2: How can the stereoselectivity of the key spiro-center forming reaction be improved?
Improving stereoselectivity is crucial for a successful synthesis. Consider the following strategies:
-
Chiral Ligands and Catalysts: The use of highly effective chiral ligands in catalyzed reactions, such as copper- or silver-catalyzed 1,3-dipolar cycloadditions, can significantly enhance enantioselectivity.[1][2][3]
-
Chiral Auxiliaries: Employing chiral auxiliaries can help to control the stereochemical outcome of the reaction.[2]
-
Substrate Control: Designing the substrate to favor a specific reaction pathway through steric or electronic effects can also improve diastereoselectivity.[2]
-
Reaction Condition Optimization: Systematically varying parameters such as temperature, solvent, and catalyst concentration can help to find the optimal conditions for the formation of the desired diastereomer.[2][4]
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during key reaction steps in the synthesis of this compound.
[3+2] Cycloaddition for Spiro[pyrrolidine-3,3'-oxindole] Core Construction
-
Problem: Low yield and a mixture of diastereomers are obtained.[4]
-
Flowchart for Troubleshooting the [3+2] Cycloaddition Step
A troubleshooting flowchart for the [3+2] cycloaddition step.
-
Potential Causes and Solutions:
-
Catalyst Choice: The selection of the Lewis acid or organocatalyst is critical. If results are poor, consider screening a variety of catalysts. Silver- and copper-based catalysts have demonstrated high enantioselectivity in some systems.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. A range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile) should be screened.[4]
-
Reaction Temperature: Temperature plays a crucial role in controlling selectivity. Lowering the reaction temperature often improves diastereoselectivity, though it may require longer reaction times.[4]
-
Substrate and Reagent Purity: Impurities in the starting materials can interfere with the catalyst and lead to side reactions. Ensure the purity of the azomethine ylide precursor and the dipolarophile.[4]
-
Moisture and Air Sensitivity: Many catalysts and reagents used in this step are sensitive to moisture and air. It is essential to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[4]
-
-
NBS-Mediated Oxidative Rearrangement
-
Problem: Low yields and the formation of multiple byproducts during the N-bromosuccinimide (NBS)-mediated oxidative rearrangement of the tetrahydro-β-carboline precursor.[4]
-
Potential Causes and Solutions:
-
Control of Stoichiometry: The amount of NBS used is critical. An excess of NBS can lead to over-bromination and other side reactions. A careful titration of the starting material with NBS is recommended to determine the optimal stoichiometry.[4]
-
Reaction Conditions: This reaction is typically performed in a mixture of acetic acid and water. The ratio of these solvents can influence the reaction rate and product distribution. If byproducts are observed, consider adjusting the solvent system.[4]
-
Timing of the Rearrangement: In some synthetic routes, performing the oxidation before the diketopiperazine cyclization has been shown to yield better results.[4]
-
-
Diketopiperazine Formation
-
Problem: Difficulty in the formation of the diketopiperazine ring.[4]
-
Potential Causes and Solutions:
-
Deprotection Method: The choice of deprotection conditions for the proline nitrogen is important. For instance, when using an Fmoc protecting group, careful control of the deprotection conditions is necessary to avoid side reactions.[4]
-
Cyclization Conditions: A base such as triethylamine (B128534) is typically used to promote cyclization. Gentle heating may be required, but it should be monitored closely by TLC.
-
Epimerization: Be aware of the potential for epimerization at chiral centers under the basic conditions used for cyclization.[4]
-
-
Data Presentation
Table 1: Comparison of Selected Total Synthesis Strategies for this compound
| Principal Investigator | Key Strategy | Total Steps | Overall Yield (%) | Reference |
| Danishefsky (1998) | Oxidative Rearrangement | 8 | 6.5 | [5][6] |
| Williams (2003) | 1,3-Dipolar Cycloaddition | 12 (7 longest linear) | Not explicitly stated | [5] |
| Fukuyama (2014) | Intramolecular Heck Reaction | 25 | 3.4 | [5] |
| Peng/Shen (2022) | Copper-Catalyzed Cascade | 15 | 7.4 | [5][7] |
Experimental Protocols
Protocol 1: General Procedure for NBS-Mediated Oxidative Rearrangement
This protocol is adapted from the synthesis reported by Danishefsky and co-workers.[5]
-
Dissolve the β-carboline intermediate in a mixture of acetic acid and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[5]
Protocol 2: General Procedure for Diketopiperazine Formation
This protocol is a general representation and may require optimization based on the specific protecting groups and substrate.[4]
-
Deprotection: Dissolve the protected dipeptide precursor in a suitable solvent (e.g., methanol). Add the appropriate deprotection reagent (e.g., trifluoroacetic acid in dichloromethane for a Boc group; H₂ over Pd/C for a Cbz group). Monitor the reaction by TLC until the starting material is consumed.[4]
-
Neutralization and Cyclization: If an acidic deprotection method was used, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃). Add a base such as triethylamine to promote cyclization. Stir the reaction at room temperature or with gentle heating, monitoring by TLC.[4]
-
Work-up: Once the cyclization is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine. Dry the organic layer and concentrate.[4]
-
Purification: Purify the crude diketopiperazine by flash column chromatography.[4]
Visualizations
Logical Workflow for this compound Synthesis
A generalized workflow for the total synthesis of this compound.
References
overcoming poor stereocontrol in spirotryprostatin A synthesis
Welcome to the Technical Support Center for the synthesis of spirotryprostatin A. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for overcoming the challenges associated with the stereocontrolled synthesis of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
The principal synthetic hurdle is the construction of the spiro-oxindole core, specifically the creation of the sterically congested quaternary chiral carbon at the C3 position with high stereocontrol.[1][2][3][4] Many synthetic routes yield mixtures of diastereomers, which can be difficult to separate and significantly lower the overall yield of the desired product.[1][2][4]
Q2: What are the most common synthetic strategies to construct the spiro[pyrrolidine-3,3'-oxindole] core?
Several key strategies have been developed to tackle the synthesis of the spiro-oxindole core of this compound. These include:
-
Oxidative Rearrangement: Pioneered by Danishefsky, this biomimetic approach involves the oxidative rearrangement of a β-carboline precursor.[5][6][7]
-
1,3-Dipolar Cycloaddition: This is a widely used method to form the pyrrolidine (B122466) ring of the spiro-core.[6][8][9] Asymmetric variations using chiral catalysts have been developed to improve enantioselectivity.[2][8]
-
Intramolecular Heck Reaction: Fukuyama and coworkers developed a strategy that utilizes an intramolecular Heck reaction to form the quaternary spiro-center.[5][7][10]
-
Copper-Catalyzed Cascade Reaction: More recent approaches have employed a copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynones to construct the C3 quaternary stereocenter.[3][11][12]
Q3: How can I minimize the formation of diastereomers during the synthesis?
The formation of diastereomeric mixtures is a common problem.[1][2] Strategies to improve diastereoselectivity include:
-
Catalyst and Ligand Screening: For catalytic reactions, such as 1,3-dipolar cycloadditions, screening different chiral ligands and metal catalysts (e.g., Ag(I) or Cu(II) with specific ligands) is crucial.[2][5][8]
-
Optimization of Reaction Conditions: Systematically varying parameters such as temperature, solvent, and reaction time can significantly impact diastereoselectivity.[1][8] Lower temperatures often lead to higher selectivity.[5][8]
-
Substrate Control: Modifying the protecting groups or other functionalities on the substrates can introduce steric hindrance that favors the formation of a single diastereomer.[2][5]
-
Choice of Synthetic Route: Some synthetic strategies are inherently more stereoselective than others. If poor stereocontrol persists, considering an alternative synthetic route may be necessary.[1]
Q4: I'm having trouble with the NBS-mediated oxidative rearrangement. What are some troubleshooting tips?
The N-bromosuccinimide (NBS)-mediated oxidative rearrangement can be a delicate step. Key parameters to control are:
-
Stoichiometry of NBS: An excess of NBS can lead to over-bromination and other side reactions. Careful titration to determine the optimal stoichiometry is recommended.[8]
-
Reaction Conditions: The reaction is typically performed in a mixture of acetic acid and water. Adjusting the solvent ratio can influence the reaction rate and product distribution.[8]
-
Timing of the Rearrangement: In some synthetic sequences, performing the oxidation before a subsequent cyclization (e.g., diketopiperazine formation) can lead to better results.[8]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Key Spirocyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers in a 1,3-dipolar cycloaddition. | Ineffective chiral catalyst or ligand. | Screen a variety of chiral ligands (e.g., (S)-Monophos for Ag-catalyzed reactions) and metal sources.[1] Ensure the purity of the catalyst and ligand.[5] |
| Diastereomeric ratio (d.r.) is low and inconsistent between batches. | Reaction temperature is too high or fluctuating. | Run the reaction at a lower, precisely controlled temperature. Lower temperatures often improve diastereoselectivity, though may require longer reaction times.[5][8] |
| Low d.r. in an intramolecular Heck reaction. | Issues with the stereochemistry of the tethering system. | The stereoselective installation of the tether is critical for controlling the stereochemistry of the spirocyclization. Re-evaluate and confirm the stereochemistry of the tether.[5][10] |
| Poor stereocontrol in the Pictet-Spengler cyclization leading to the β-carboline precursor for oxidative rearrangement. | Suboptimal reaction conditions for the cyclization. | Optimize the Pictet-Spengler reaction conditions, including the choice of acid catalyst and solvent, to favor the desired diastereomer.[5] |
Issue 2: Low Overall Yield
| Symptom | Possible Cause | Suggested Solution |
| Low isolated yield of the desired this compound despite good conversion in the final steps. | Formation of hard-to-separate diastereomers throughout the synthesis. | Address stereocontrol at each stereocenter-forming step. Consider purification of diastereomeric intermediates before proceeding to the next step. |
| Degradation of an intermediate during the synthesis. | Inherent instability of a specific chemical structure. For example, an amide intermediate in Fukuyama's synthesis was found to be highly unstable.[1] | Introduce protecting groups for sensitive functionalities to prevent degradation.[1] |
| Formation of regioisomeric byproducts, for example, during a bromination step. | Lack of regioselectivity in the reaction. | Utilize more selective reagents or catalytic systems. Optimize reaction conditions to favor the formation of the desired regioisomer.[1] |
Quantitative Data Summary
The following table summarizes the stereoselectivity achieved in key steps of different total syntheses of this compound.
| Principal Investigator | Key Strategy | Step | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| Danishefsky (1998) | Oxidative Rearrangement | Pictet-Spengler Cyclization | 2:1 d.r. | [6] |
| Williams (2003) | 1,3-Dipolar Cycloaddition | Cycloaddition | Single diastereomer reported | [13] |
| Gong (20XX) | Chiral Phosphoric Acid-Catalyzed [3+2] Cyclization | [3+2] Cycloaddition | Not explicitly stated for diastereomers, but led to two different enantiomers of this compound. | [6] |
| Wang (2023) | Silver-Catalyzed Asymmetric [3+2] Cycloaddition | Cycloaddition | 96% ee | [6] |
| Fukuyama (2014) | Intramolecular Heck Reaction | Heck Reaction | Stereochemistry controlled by a tethering system. | [10] |
| Peng/Shen (2022) | Copper-Catalyzed Cascade | Cascade Reaction | High enantioselectivity reported. | [3][11] |
Experimental Protocols
Key Experiment 1: Danishefsky's Oxidative Rearrangement
Objective: To synthesize the spiro[pyrrolidine-3,3'-oxindole] core via a biomimetic oxidative rearrangement of a β-carboline precursor.
Materials:
-
β-Carboline intermediate
-
N-Bromosuccinimide (NBS)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the β-carboline intermediate in a mixture of acetic acid and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[7]
Key Experiment 2: Asymmetric 1,3-Dipolar Cycloaddition (General Procedure)
Objective: To construct the spiro[pyrrolidine-3,3'-oxindole] core with high enantioselectivity using a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
Isatin-derived imine or methyleneindolinone
-
Azomethine ylide precursor
-
Chiral ligand (e.g., ferrocenylphosphine, (S)-Monophos)
-
Metal catalyst (e.g., Copper(II) triflate, Silver(I) salt)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Molecular sieves (optional)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the metal catalyst and the chiral ligand in the anhydrous solvent. Stir for a specified time to allow for complex formation.[12]
-
Add the isatin-derived imine/methyleneindolinone and the azomethine ylide precursor to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature or below) for the required duration, monitoring by TLC.[12]
-
Upon completion, the reaction may be quenched or directly concentrated.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched spiro-pyrrolidinyl oxindole.
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting decision tree for poor stereocontrol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Optimizing Spirotryprostatin A Dosage for In Vitro Cancer Cell Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirotryprostatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is a fungal alkaloid that primarily acts as a microtubule-destabilizing agent.[1][2] It interferes with microtubule polymerization, which disrupts the formation and function of the mitotic spindle, a critical structure for cell division.[1][3] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces programmed cell death (apoptosis).[1][3]
Q2: What is a typical starting concentration range for this compound in in vitro studies?
A2: Based on reported IC50 values, a typical starting concentration range for this compound can vary significantly depending on the cancer cell line. It is advisable to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to a higher concentration (e.g., 200 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[3][4][5]
Q3: How should I prepare and dissolve this compound for cell culture experiments?
A3: this compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be serially diluted in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[2]
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the DMSO concentration is too low to maintain its solubility. To address this, ensure your DMSO stock solution is fully dissolved before diluting it in the medium. When preparing working solutions, add the this compound stock solution to the medium and mix immediately and thoroughly. If precipitation persists, consider preparing the working solutions fresh each time and using them immediately. You could also try pre-warming the cell culture medium to 37°C before adding the compound.
Q5: My results with this compound are inconsistent. What are the possible reasons?
A5: Inconsistent results in in vitro drug studies can arise from several factors. For this compound, consider the following:
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment, as cell density can influence drug sensitivity.[7]
-
Compound Stability: Although generally stable, repeated freeze-thaw cycles of the stock solution can lead to degradation. Use fresh aliquots for each experiment.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls.[8]
-
Incubation Time: The duration of drug exposure is a critical parameter. Ensure consistent incubation times for all experiments.[9]
-
Cell Line Authenticity and Passage Number: Regularly authenticate your cell lines and use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Data Presentation
Table 1: Cytotoxicity of this compound and Analogs in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 197.5[3][4][5] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[3][4][5] |
| Diastereomer-2 of Tryprostatin B | H520 | Human Lung Carcinoma | 11.9[4] |
| Diastereomer-2 of Tryprostatin B | MCF-7 | Human Breast Adenocarcinoma | 17.0[4] |
| Diastereomer-2 of Tryprostatin B | PC-3 | Human Prostate Adenocarcinoma | 11.1[4] |
Note: Further studies have indicated that this compound also exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not provided in the reviewed literature.[3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, H520, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[3]
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified period (e.g., 24 hours). Collect both adherent and floating cells, wash with PBS, and count them.[3]
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and fix the cells overnight at -20°C.[3]
-
Staining: Centrifuge the fixed cells, remove the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[3]
-
Data Analysis: Analyze the data using appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect the early stages of apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. By compound [wahoo.cns.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Troubleshooting the [3+2] Cycloaddition for Spiro Core Synthesis
Welcome to the technical support center for the synthesis of spiro cores via [3+2] cycloaddition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this critical reaction step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My [3+2] cycloaddition reaction to form the spiro[pyrrolidine-3,3'-oxindole] core is resulting in a low yield. What are the common causes and how can I address them?
A: Low yields in this key cycloaddition step are a frequent challenge. The primary factors influencing the reaction's success are the stability of the 1,3-dipole (often an azomethine ylide generated in situ), the reactivity of the dipolarophile, and the reaction conditions. Here is a systematic guide to troubleshooting low yields:
-
1,3-Dipole Stability: Many 1,3-dipoles, such as azomethine ylides, can be unstable. It is often preferable to generate them in situ from their precursors (e.g., an isatin (B1672199) and an amino acid).[1] Ensure the purity of these precursors, as impurities can inhibit the reaction.
-
Dipolarophile Reactivity: The electronic properties of the dipolarophile are critical. Electron-withdrawing groups on the dipolarophile generally enhance reactivity in normal electron demand cycloadditions.[1] Consider modifying the substituents on your dipolarophile to improve the electronic match with the 1,3-dipole.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.[1] It is advisable to screen a range of solvents with varying polarities. For some cycloadditions, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) have been shown to improve yields.[1]
-
Temperature: While many 1,3-dipolar cycloadditions require elevated temperatures, excessively high temperatures can lead to decomposition of reactants or the product.[1][2] Conversely, lower temperatures may be necessary to minimize side reactions.[2][3] Careful optimization of the reaction temperature is crucial.
-
Catalyst: For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. Lewis acids can be employed to activate the dipolarophile and improve reaction rates and selectivity.[3][4]
-
Below is a troubleshooting workflow to guide your optimization process:
References
Technical Support Center: Purification of Spirotryprostatin A from Synthetic Mixtures
Welcome to the technical support center for the purification of spirotryprostatin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound from complex synthetic mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic mixtures of this compound?
A1: Synthetic routes towards this compound can generate several types of impurities that complicate purification. The most common of these are diastereomers, which arise from a lack of complete stereocontrol during the formation of the spiro[pyrrolidine-3,3'-oxindole] core. Other common impurities include unreacted starting materials, reagents from the final synthetic steps (e.g., deprotection agents), and side-products from competing reactions. The formation of diastereomeric mixtures is a significant challenge, often leading to reduced yields of the desired this compound isomer.[1]
Q2: My crude synthetic mixture shows multiple spots on TLC that are very close together. How can I improve their separation?
A2: Poor separation of spots on a Thin Layer Chromatography (TLC) plate, especially for diastereomers, is a common issue. To improve separation, you can try the following:
-
Solvent System Optimization: Experiment with different solvent systems. For normal-phase silica (B1680970) gel, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used.[2] Try varying the ratio of these solvents. Sometimes, adding a small amount of a third solvent, such as methanol (B129727) or dichloromethane (B109758), can significantly alter the selectivity and improve resolution.[3]
-
Develop the Plate Multiple Times: Running the TLC plate in the same solvent system two or three times can sometimes improve the separation of closely migrating spots.
-
Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as one with a diol-bonded or alumina (B75360) stationary phase.[2]
Q3: Can I use crystallization to purify this compound from a diastereomeric mixture?
A3: While crystallization can be a powerful purification technique, it is often challenging for separating diastereomers unless one isomer preferentially crystallizes, leaving the other in the mother liquor. For this compound, which has multiple chiral centers, obtaining crystalline material of a single diastereomer from a mixture can be difficult.[4] Combining crystallization with chromatography is often a more effective strategy. For instance, an initial column chromatography step can enrich one diastereomer, which may then be more amenable to crystallization.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue: Poor or no separation of this compound from its diastereomers on a silica gel column.
This is a frequent challenge due to the subtle structural differences between diastereomers.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for resolving the diastereomers. A solvent system that gives good separation on TLC (with Rf values between 0.2 and 0.4) should be the starting point. If separation is still poor, systematically screen different solvent combinations. For instance, if a hexane/ethyl acetate gradient is failing, try a toluene/acetone or dichloromethane/methanol gradient. Even small additions of a third solvent can significantly impact selectivity.[2][3] |
| Column Overloading | Loading too much crude material onto the column can lead to broad, overlapping bands. As a rule of thumb, the amount of crude mixture should be about 1-2% of the mass of the silica gel. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound Insolubility during Loading | If the compound is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to streaking and poor separation. Use a minimal amount of a solvent in which your compound is highly soluble for loading. If solubility in the eluent is low, consider "dry loading" where the crude mixture is adsorbed onto a small amount of silica gel before being added to the top of the column. |
| Compound Degradation on Silica | Spiro-oxindoles can sometimes be sensitive to the acidic nature of silica gel.[5] If you suspect degradation (e.g., new spots appearing on TLC of collected fractions), you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent. Alternatively, using a different stationary phase like alumina might be beneficial.[6] |
Preparative High-Performance Liquid Chromatography (HPLC)
Issue: Co-elution or poor resolution of this compound and its isomers during preparative HPLC.
Preparative HPLC is often the final step to obtain high-purity this compound, but achieving baseline separation of diastereomers can be challenging.
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | The choice and ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous phase is critical for selectivity in reversed-phase HPLC.[7] If using a methanol/water gradient, try switching to an acetonitrile/water gradient, as this can alter the selectivity. Fine-tuning the gradient slope is also crucial; a shallower gradient often improves the resolution of closely eluting peaks.[8] |
| Incorrect Stationary Phase | A standard C18 column may not provide sufficient selectivity for closely related diastereomers. Screening different stationary phases is recommended. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivities due to π-π interactions.[9] For particularly difficult separations, a chiral stationary phase (CSP) may be necessary, even for separating diastereomers.[10] |
| pH of the Mobile Phase | The ionization state of your molecule can affect its retention and peak shape. Although this compound does not have strongly acidic or basic groups, small pH adjustments using volatile buffers (e.g., 0.1% formic acid or acetic acid) can sometimes improve peak shape and resolution. |
| Column Overloading | Injecting too much sample will lead to peak broadening and loss of resolution. Determine the optimal loading capacity of your preparative column by performing loading studies with smaller injections first. |
| Temperature Effects | Temperature can influence selectivity. Running the separation at a slightly elevated or sub-ambient temperature might improve resolution. This should be explored systematically. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
This protocol outlines a general procedure for the initial purification of this compound from a synthetic mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude synthetic mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that provides good separation of the desired product from impurities, aiming for an Rf value of ~0.3 for this compound.
-
-
Column Preparation:
-
Choose an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent identified from the TLC analysis.
-
Ensure the column is packed evenly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Alternatively, for dry loading, dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Pooling:
-
Spot each collected fraction on a TLC plate and visualize the spots (e.g., under UV light).
-
Combine the fractions that contain the pure desired product.
-
Concentrate the pooled fractions under reduced pressure to obtain the partially purified this compound.
-
Protocol 2: Final Purification by Preparative HPLC
This protocol describes the final purification of this compound to high purity.
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column, develop a separation method for your partially purified sample.
-
Screen different mobile phases, such as methanol/water and acetonitrile/water gradients.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of this compound from any remaining impurities and isomers.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC column with the same stationary phase as the analytical column.
-
Scale up the flow rate and injection volume according to the column dimensions.
-
The gradient profile from the analytical method can often be transferred directly or with minor adjustments.
-
-
Sample Preparation and Injection:
-
Dissolve the enriched this compound sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to the pure this compound.
-
-
Product Recovery:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
The resulting solid is the purified this compound. Confirm its purity by analytical HPLC and its identity by spectroscopic methods (e.g., NMR, MS).
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Diastereomer Separation
| Technique | Stationary Phase | Mobile Phase | Typical Resolution (Rs) | Notes |
| Normal-Phase HPLC | Silica Gel | Hexane/Ethanol | 2.20 | Good for initial purification. Elution order may be reversed compared to RP-HPLC.[5] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | ~1.2 | Commonly used, but may require significant optimization for baseline separation.[5] |
| Reversed-Phase HPLC | Pentafluorophenyl (PFP) | Acetonitrile/Water with 0.1% Phosphoric Acid | >1.3 | Can offer different selectivity compared to C18, potentially improving resolution.[5] |
| Chiral SFC | Chiralpak IC-3 | Supercritical CO₂/Methanol | >1.5 | Often provides excellent resolution for stereoisomers. |
Visualizations
References
- 1. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. lcms.cz [lcms.cz]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
Navigating the Synthesis of Spirotryprostatin A: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the intricate synthesis of the potent anti-cancer agent spirotryprostatin A, navigating the challenges of intermediate instability and reaction optimization is paramount. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low overall yield in this compound synthesis?
A1: Low overall yields in this compound synthesis are frequently attributed to several key factors:
-
Suboptimal Stereocontrol: The construction of the spiro[pyrrolidine-3,3′-oxindole] moiety with its multiple chiral centers is a significant challenge. Poor stereocontrol during reactions like 1,3-dipolar cycloadditions can lead to the formation of multiple stereoisomers, which significantly reduces the yield of the desired product.[1][2]
-
Formation of Diastereomeric Mixtures: Several synthetic routes can result in hard-to-separate diastereomeric mixtures, ultimately lowering the isolated yield of this compound.[1][2]
-
Instability of Intermediates: Certain intermediates in the synthetic pathway can be unstable. For instance, an amide intermediate in Fukuyama's synthesis was found to be highly unstable, necessitating a protection strategy to prevent yield loss.[1][2]
-
Poor Regioselectivity: In some approaches, a lack of regioselectivity in reactions such as bromination can lead to the formation of undesired side products, complicating purification and reducing the yield.[1]
Q2: Which specific intermediates in the synthesis of this compound are known to be unstable?
A2: Two notable examples of unstable intermediates have been reported in different total synthesis routes:
-
In a synthesis route developed by Fukuyama and colleagues, a highly unstable amide intermediate was identified. To circumvent its degradation and improve the overall yield, a protective strategy was employed where the keto group was initially protected as a dimethyl ketal before proceeding with subsequent steps.[2]
-
Zhang et al. reported an unstable intermediate formed after the carboxylation of an alkyne-silane intermediate with CO2 during their total synthesis of this compound.[2]
Q3: How critical is the choice of catalyst in the [3+2] cycloaddition step for forming the spiro-oxindole core?
A3: The choice of catalyst is critical for achieving high yield and diastereoselectivity in the [3+2] cycloaddition reaction. Both Lewis acids and organocatalysts have been successfully employed. For instance, silver- and copper-based catalysts have demonstrated high enantioselectivity in certain systems. Chiral phosphoric acids have also been effectively used to construct the chiral quaternary carbon center.[3] If you are experiencing poor results, screening a variety of catalysts is highly recommended.[3]
Troubleshooting Guides
Low Yield and Poor Stereoselectivity in the [3+2] Cycloaddition Step
This key step in forming the spiro[pyrrolidine-3,3'-oxindole] core is often a source of difficulty. Here are some troubleshooting strategies:
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst | Screen a variety of Lewis acid or organocatalysts (e.g., Ag(I) or Cu(I) complexes, chiral phosphoric acids) to find the optimal catalyst for your specific substrate.[3] |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile).[3] |
| Incorrect Reaction Temperature | Temperature plays a crucial role in controlling selectivity. Running the reaction at lower temperatures often improves diastereoselectivity, although it may require longer reaction times.[3] |
| Impure Starting Materials | Ensure the purity of your starting materials, particularly the azomethine ylide precursor and the dipolarophile, as impurities can interfere with the catalyst and lead to side reactions.[3] |
| Presence of Moisture or Air | Many catalysts and reagents used in this reaction are sensitive to moisture and air. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[3] |
Low Yields and Byproduct Formation in the NBS-Mediated Oxidative Rearrangement
This biomimetic transformation of the tetrahydro-β-carboline precursor can be a delicate step. Here’s how to troubleshoot common issues:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry of NBS | The amount of N-bromosuccinimide (NBS) is critical. An excess of NBS can lead to over-bromination and other side reactions. It is recommended to perform a careful titration of the starting material with NBS to determine the optimal stoichiometry.[3] |
| Suboptimal Reaction Conditions | The reaction is typically carried out in a mixture of acetic acid and water. The ratio of these solvents can influence the reaction rate and product distribution. If byproducts are observed, consider adjusting the solvent system.[3] |
| Incorrect Timing of the Rearrangement | In some synthetic routes, the timing of the oxidative rearrangement is crucial. It has been observed that carrying out the oxidation before the diketopiperazine cyclization can lead to better results.[3] |
Low Yield in the Final Diketopiperazine Ring Formation
The formation of the diketopiperazine ring is a crucial final step that can be prone to issues.
| Potential Cause | Recommended Solution |
| Inappropriate Deprotection Method | The choice of deprotection conditions for the proline nitrogen is important. For example, if using an Fmoc protecting group, careful control of the deprotection conditions is necessary to avoid side reactions.[3] |
| Epimerization | Be aware of the potential for epimerization at chiral centers under the basic conditions used for cyclization.[3] |
| Poor Cyclization Efficiency | Add a base such as triethylamine (B128534) to promote cyclization. Stir the reaction at room temperature or with gentle heating, monitoring by TLC.[3] |
Quantitative Data Summary
The total synthesis of this compound has been achieved by several research groups, each with a unique approach. Below is a summary of the key quantitative data from some of these syntheses.
| Principal Investigator | Key Strategy | Total Steps | Overall Yield (%) |
| Danishefsky (1998) | Oxidative Rearrangement | 8 | 6.5 |
| Williams (2003) | 1,3-Dipolar Cycloaddition | 12 (7 longest linear) | Not explicitly stated |
| Fukuyama (2014) | Intramolecular Heck Reaction | 25 | 3.4 |
| Peng/Shen (2022) | Copper-Catalyzed Cascade | 15 | 7.4 |
Experimental Protocols
Key Experiment: Danishefsky's Oxidative Rearrangement
This protocol is adapted from the synthesis reported by Danishefsky and co-workers and is a key step in their total synthesis of this compound.
Materials:
-
β-Carboline intermediate
-
N-Bromosuccinimide (NBS)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
The β-carboline intermediate is dissolved in a mixture of acetic acid and water.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[4]
Key Experiment: Williams' [3+2] Cycloaddition
This protocol is based on the work of Williams and co-workers for the construction of the spiro-pyrrolidine ring system.
Materials:
-
Azomethine ylide precursor
-
Dipolarophile (e.g., 6-methoxy-3-methylene-1,3-dihydro-indol-2-one)
-
Anhydrous toluene
-
Appropriate catalyst (e.g., Ag(I) or Cu(I) salt with a chiral ligand)
Procedure:
-
To a solution of the azomethine ylide precursor and the dipolarophile in anhydrous toluene, add the catalyst.
-
Stir the reaction at the optimized temperature for the specified duration.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the spiro-pyrrolidine cycloadduct.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Intervention strategy for an unstable amide intermediate.
Caption: A decision tree for troubleshooting low yields.
References
Technical Support Center: Spirotryprostatin A Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Spirotryprostatin A in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a fungal alkaloid that primarily functions as a microtubule-destabilizing agent.[1] It inhibits the polymerization of tubulin, the fundamental protein component of microtubules.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[1][2] Consequently, the spindle assembly checkpoint is activated, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2]
Q2: What are the key biological assays to assess the activity of this compound?
The core biological activities of this compound can be evaluated using a panel of in vitro assays:
-
Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent inhibitory effect of the compound on cell viability and proliferation.[3][4]
-
Cell Cycle Analysis by Flow Cytometry: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and confirm the G2/M arrest induced by this compound.[2][3]
-
In Vitro Tubulin Polymerization Assay: A cell-free assay to directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.[1][2]
Q3: How does the activity of this compound compare to other microtubule inhibitors?
This compound is a microtubule-destabilizing agent, similar in its general mechanism to vinca (B1221190) alkaloids.[1] This is in contrast to taxanes (e.g., paclitaxel), which are microtubule-stabilizing agents.[1] The potency of this compound, as indicated by its IC50 values, can vary depending on the cell line.[4][5] For instance, its analogue, Spirotryprostatin B, has shown significantly higher potency in some studies.[6]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| Low signal or no dose-dependent response | - Compound inactivity- Incorrect concentration range- Insufficient incubation time- Cell line resistance | - Verify the identity and purity of this compound.- Perform a broad-range dose-response experiment to identify the active concentration range.- Optimize the incubation time (e.g., 24, 48, 72 hours).[4]- Consider using a different, more sensitive cell line. |
| High background signal in control wells | - Contamination (bacterial, fungal, or mycoplasma)- High cell seeding density | - Regularly test cell cultures for contamination.- Optimize the initial cell seeding number to avoid overgrowth.[7] |
Cell Cycle Analysis by Flow Cytometry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of G0/G1 and G2/M peaks (high CV) | - High flow rate- Improper cell fixation- Cell clumps | - Run samples at a low flow rate to improve data quality.[8]- Use ice-cold 70% ethanol (B145695) for fixation and add it dropwise while vortexing to prevent clumping.[4]- Filter the cell suspension through a nylon mesh before analysis. |
| No significant increase in the G2/M population after treatment | - Suboptimal drug concentration or incubation time- Cells are not actively proliferating- Insufficient staining | - Perform a time-course and dose-response experiment to find the optimal conditions.- Ensure cells are in the exponential growth phase at the time of treatment.[9]- Resuspend the cell pellet directly in the propidium (B1200493) iodide (PI)/RNase staining solution and incubate for at least 10-30 minutes in the dark.[4][9] |
| Large sub-G1 peak in untreated control cells | - Poor cell health- Harsh cell handling | - Ensure the use of healthy, low-passage number cells.- Handle cells gently during harvesting and processing to minimize mechanical damage. |
In Vitro Tubulin Polymerization Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No tubulin polymerization in the control sample | - Inactive tubulin- Incorrect buffer composition or temperature | - Use freshly prepared or properly stored purified tubulin.- Ensure the polymerization buffer contains GTP and is pre-warmed to 37°C to initiate polymerization.[1][2] |
| Inconsistent results between experiments | - Variability in reagent preparation- Fluctuation in temperature | - Prepare fresh dilutions of this compound and control compounds for each experiment.- Use a temperature-controlled microplate reader to maintain a constant 37°C throughout the assay.[2] |
| High background absorbance | - Light scattering from precipitated compound | - Check the solubility of this compound in the assay buffer.- Centrifuge the compound dilutions before adding them to the reaction mixture. |
Data Presentation
Table 1: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 197.5[4] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[4] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Helminthosporium maydis (MIC in µg/mL) | Trichothecium roseum (MIC in µg/mL) | Botrytis cinerea (MIC in µg/mL) |
| 4d | 8[10] | 8[10] | 16[10] |
| 4k | 16[10] | 8[10] | 8[10] |
| Ketoconazole (Control) | 16[3] | 16[3] | 16[3] |
Note: Lower MIC values indicate higher antifungal activity.[3]
Experimental Protocols
Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.[4]
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[3]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified period (e.g., 24 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization, wash with PBS, and count them.[4]
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and fix overnight at -20°C.[4]
-
Staining: Centrifuge the fixed cells, remove the ethanol, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure DNA content based on PI fluorescence intensity.[4]
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin in an appropriate buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP and serial dilutions of this compound.[2]
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin buffer, GTP, and either this compound, a known inhibitor (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), or a vehicle control.[2]
-
Initiation of Polymerization: Add the cold tubulin solution to each well to start the reaction.[2]
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[2]
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.[2]
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for cell cycle analysis.
Caption: Workflow for in vitro tubulin polymerization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spirotryprostatin A vs. Spirotryprostatin B: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A and spirotryprostatin B are fungal alkaloids isolated from Aspergillus fumigatus. Both compounds belong to the spirooxindole class of natural products and have garnered significant interest within the scientific community for their potent anti-mitotic properties.[1] Structurally, they share a core spiro[pyrrolidine-3,3'-oxindole] ring system but differ in the substitution on the indole (B1671886) ring and the degree of saturation in the pyrrolidine (B122466) ring. These structural nuances translate into a notable difference in their biological activity, particularly their potency in inhibiting cancer cell proliferation. This guide provides an objective comparison of the biological activities of this compound and spirotryprostatin B, supported by available experimental data.
Mechanism of Action: G2/M Cell Cycle Arrest
Both this compound and spirotryprostatin B exert their primary biological effect by inducing cell cycle arrest at the G2/M phase.[2][3] This phase of the cell cycle is critical for the preparation and execution of mitosis. The underlying mechanism for this cell cycle arrest is the inhibition of microtubule polymerization.[3] Microtubules are dynamic polymers essential for the formation of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division. By disrupting microtubule dynamics, the spirotryprostatins prevent the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and halting cell cycle progression. This ultimately leads to apoptosis, or programmed cell death, in cancer cells. While this mechanism has been more extensively studied for this compound, the potent G2/M arrest induced by spirotryprostatin B suggests a similar mode of action.[3][4]
Quantitative Comparison of Cytotoxicity
Experimental data demonstrates a significant difference in the cytotoxic potency of this compound and spirotryprostatin B. Spirotryprostatin B is considerably more active than this compound in inhibiting the proliferation of cancer cells.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | tsFT210 | Murine Mammary Fibroblast | 197.5 | [2] |
| Spirotryprostatin B | tsFT210 | Murine Mammary Fibroblast | 14.0 | [2] |
| Spirotryprostatin B | K562 | Human Chronic Myelogenous Leukemia | ~96.2 µM (35 µg/ml) | [4] |
| Spirotryprostatin B | HL-60 | Human Promyelocytic Leukemia | ~27.5 µM (10 µg/ml) | [4] |
Note: IC50 values for K562 and HL-60 cells were converted from µg/ml assuming a molecular weight of 363.4 g/mol for Spirotryprostatin B. Corresponding data for this compound in these human cell lines was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the biological activity of this compound and B.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
References
- 1. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. Pyrrospirones A and B, apoptosis inducers in HL-60 cells, from an endophytic fungus, Neonectria ramulariae Wollenw KS-246 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spirotryprostatin A and Other Microtubule Inhibitors: Efficacy and Mechanism
For Immediate Release
[City, State] – [Date] – In the competitive landscape of oncology drug development, microtubule inhibitors remain a cornerstone of chemotherapy. This guide provides a detailed comparison of the efficacy of spirotryprostatin A, a novel fungal alkaloid, with established microtubule inhibitors including paclitaxel (B517696), vincristine (B1662923), and colchicine (B1669291). This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding of these potent antimitotic agents.
This compound, isolated from Aspergillus fumigatus, belongs to the spiro-indole diketopiperazine class of natural products.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][3] Notably, its mode of action appears distinct from other microtubule inhibitors, as it is suggested to interfere with microtubule-associated protein (MAP)-dependent microtubule assembly.[4][5] This unique mechanism may offer advantages in overcoming resistance to conventional tubulin binders.
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While direct comparative studies of this compound against other microtubule inhibitors in the same human cancer cell lines are limited, the available data provides valuable insights into their relative efficacies.
This compound has demonstrated cytotoxic effects, with an IC50 of 197.5 µM in the murine fibroblast cell line tsFT210.[1][3] Its analog, spirotryprostatin B, exhibits significantly higher potency with an IC50 of 14.0 µM in the same cell line.[3] Although specific IC50 values in human cancer cell lines are not widely reported, studies have indicated that this compound possesses inhibitory effects against murine breast cancer cells, as well as human chronic myeloid leukemia and human acute promyelocytic leukemia cells.[6]
For comparison, the IC50 values for established microtubule inhibitors are presented across a range of human cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.
Table 1: Comparative IC50 Values of Microtubule Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | tsFT210 (murine) | Fibroblast | 197.5[1] |
| Spirotryprostatin B | tsFT210 (murine) | Fibroblast | 14.0[7] |
| Paclitaxel | Multiple | Various | 0.0025 - >32 |
| Vincristine | Multiple | Various | 0.007371 - >10 |
| Colchicine | Multiple | Various | 0.016 - >100 |
Note: The IC50 values for paclitaxel, vincristine, and colchicine are compiled from multiple sources and represent a range observed across various human cancer cell lines and experimental conditions.
Delving into the Mechanisms: Signaling Pathways and Cellular Fate
The efficacy of these microtubule inhibitors stems from their ability to disrupt the highly dynamic process of microtubule polymerization and depolymerization. This interference triggers a cascade of cellular events, ultimately leading to cell death.
Microtubule Dynamics and the G2/M Checkpoint
Microtubules are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. Inhibitors like this compound, vincristine, and colchicine prevent the assembly of tubulin subunits into microtubules (destabilizers), while paclitaxel stabilizes microtubules, preventing their disassembly. Both actions disrupt the delicate balance of microtubule dynamics, activating the spindle assembly checkpoint and leading to an arrest in the G2/M phase of the cell cycle.[2][8][9]
Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. Key players in this pathway include the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, a critical step in initiating apoptosis.[2][10]
Experimental Methodologies
To facilitate reproducible and comparative research, detailed protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the microtubule inhibitor and incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the viability against the logarithm of the drug concentration.[1]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the microtubule inhibitor at a concentration around its IC50 for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase to remove RNA.[2]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2]
Apoptosis Assay (Annexin V-FITC Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the microtubule inhibitor.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and a viability dye like propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (essential for polymerization), and a fluorescence reporter in a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves of the treated samples to a vehicle control to determine the inhibitory or stabilizing effect of the compound.
Conclusion
This compound represents an intriguing microtubule inhibitor with a potentially novel mechanism of action. While its potency in the tested murine cell line is lower than that of established drugs like paclitaxel and vincristine in human cancer cell lines, its unique interaction with MAP-dependent microtubule assembly warrants further investigation. The development of more potent analogs, such as spirotryprostatin B, and a thorough evaluation of their efficacy across a broad panel of human cancer cell lines are crucial next steps in determining the therapeutic potential of this class of compounds. The detailed experimental protocols provided herein offer a framework for such future comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spiro-Oxindole Landscape: A Comparative Guide to the Structure-Activity Relationship of Spirotryprostatin A Analogues
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships (SAR) of spirotryprostatin A analogues. By presenting available experimental data, detailed methodologies, and visual representations of key concepts, this guide aims to facilitate a deeper understanding of the therapeutic potential of this complex class of natural products.
This compound, a fungal alkaloid isolated from Aspergillus fumigatus, has emerged as a significant lead compound in oncology research due to its potent antimitotic activity.[1] Its unique spiro-indolyl diketopiperazine core structure has inspired extensive synthetic efforts to generate analogues with improved potency and selectivity as anticancer agents.[1][2] This guide synthesizes the current understanding of the SAR for these analogues, providing a framework for future drug design and development.
Comparative Biological Activity of this compound and Analogues
The primary mechanism of action for this compound and its analogues is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While a comprehensive dataset for a wide range of this compound analogues is still emerging, valuable insights can be drawn from the available data.[1]
| Compound | Cell Line | Cell Type | IC50 (µM) | Key Structural Features | Reference |
| This compound | tsFT210 | Murine Fibroblast | 197.5 | Parent compound with a C6-methoxy group. | [1][4] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 | Lacks the C6-methoxy group and has a double bond in the pyrrolidine (B122466) ring. | [1][4] |
| Tryprostatin A | tsFT210 | Murine Fibroblast | 68 | Closely related analogue. | [5] |
| Analogue 68 | tsFT210 | Murine Fibroblast | 10 | Analogue of Tryprostatin A. | [5] |
| Analogue 67 | tsFT210 | Murine Fibroblast | 19 | Analogue of Tryprostatin A. | [5] |
| Diastereomer-2 of Tryprostatin B | H520 | Human Lung Carcinoma | 11.9 | Diastereomer of a Tryprostatin B analogue. | [5] |
| MCF-7 | Human Breast Carcinoma | 17.0 | [5] | ||
| PC-3 | Human Prostate Carcinoma | 11.1 | [5] |
Key Structure-Activity Relationship Insights
Several key structural features have been identified as crucial for the biological activity of this compound analogues:
-
The Spiro-Oxindole Core: This unique spirocyclic framework is fundamental to the biological activity of this class of compounds.[1]
-
The Diketopiperazine Moiety: This ring system is essential for the observed mechanism of action.[1] Interestingly, some analogues lacking the diketopiperazine system have still shown significant activity as cell cycle inhibitors, suggesting that the spiro-oxindole core itself can be a potent pharmacophore.
-
Stereochemistry: The stereochemistry at the spiro-center and other chiral carbons significantly influences biological activity.[1]
-
The Isopropylidene Side Chain: Research has shown that this side chain is not essential for biological activity, opening avenues for simplification of the lead structure.
-
The C6-Methoxy Group: The comparison between this compound and B suggests that the methoxy (B1213986) group at the C6 position may be detrimental to its cell cycle inhibitory activity. Spirotryprostatin B, which lacks this group, is significantly more potent.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound analogues is the cell cycle regulation pathway, specifically through the inhibition of tubulin polymerization.
Caption: Proposed mechanism of action of this compound analogues.
The evaluation of these compounds typically involves a series of in vitro assays to determine their cytotoxicity and impact on the cell cycle.
Caption: General experimental workflow for SAR studies.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[5]
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogues for a specified duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.[5]
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[1]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.[5]
-
Cell Treatment: Cells are treated with the test compound for a specified time.[5]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.[5]
-
Staining: Fixed cells are washed and then stained with a solution containing PI and RNase A.[5]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases is quantified using appropriate software.[1]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[3]
-
Reaction Setup: Purified tubulin is incubated with GTP and the test compound (or control) in a buffer solution in a 96-well plate.[3]
-
Initiation of Polymerization: The reaction is initiated by warming the plate to 37°C.[3]
-
Measurement: The absorbance at 340 nm is measured over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The polymerization curves of treated samples are compared to the control to determine the inhibitory effect.[3]
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogues have provided critical insights into the structural requirements for their anticancer activity. The spiro-oxindole core and the diketopiperazine moiety are key to their mechanism of action, which involves the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest.[1] While current data provides a solid foundation, further research is needed to synthesize a broader range of analogues and evaluate their cytotoxicity against a diverse panel of cancer cell lines to establish a more comprehensive SAR.[1] Such studies will be instrumental in the rational design of novel, highly potent, and selective anticancer agents based on the this compound scaffold.
References
Validating the Anti-Cancer Effects of Spirotryprostatin A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the anti-cancer properties of spirotryprostatin A, with a focus on its mechanism of action and a comparative analysis against related compounds. While in-vivo efficacy data for this compound in animal models is not extensively available in publicly accessible literature, this guide summarizes the existing in-vitro data and provides context through the examination of other spirooxindole alkaloids that have been evaluated in animal studies.
Executive Summary
This compound, a fungal alkaloid, has demonstrated notable anti-proliferative activity in various cancer cell lines.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[1][3] Although comprehensive in-vivo studies on this compound are limited, the potent in-vitro activity and the promising anti-tumor effects of other compounds sharing the spirooxindole scaffold in animal models underscore its potential as a promising candidate for further pre-clinical development. This guide presents the available data, detailed experimental protocols, and the underlying signaling pathways to inform future research and development efforts.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its anti-cancer effects by targeting tubulin, a critical component of microtubules. By interfering with the polymerization of tubulin, it disrupts the formation and function of the mitotic spindle, an essential apparatus for chromosome segregation during cell division.[1] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[3]
Signaling Pathway for this compound-Induced G2/M Arrest and Apoptosis
Caption: Signaling pathway of this compound-induced G2/M arrest and apoptosis.
Comparative In-Vitro Efficacy
This compound and its analogue, spirotryprostatin B, have shown inhibitory effects on the cell cycle progression of various cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50).
| Compound | Cell Line | IC50 (µM) |
| This compound | tsFT210 (murine breast cancer) | 197.5 |
| Spirotryprostatin B | tsFT210 (murine breast cancer) | 14.0 |
Data sourced from Cui et al., 1996.[4]
In-Vivo Anti-Cancer Effects: A Comparative Look at Spirooxindole Alkaloids
While specific in-vivo data for this compound is scarce, studies on other spirooxindole derivatives have demonstrated anti-tumor activity in animal models. These findings provide a rationale for the further investigation of this compound in similar preclinical settings.
One such study on the spirooxindole derivative SOID-8 showed its potential in a melanoma xenograft model.
| Compound | Animal Model | Tumor Type | Outcome |
| SOID-8 | Xenograft Mice | Melanoma | Suppressed tumor growth |
Data sourced from Tian et al., 2012.[5]
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
In-Vivo Tumor Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound like this compound in a mouse xenograft model.
-
Cell Culture and Preparation: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via a specified route (e.g., intraperitoneal, oral gavage) and schedule.
-
Endpoint Analysis: Continue treatment and tumor monitoring for a defined period. Primary endpoints typically include tumor growth inhibition and changes in body weight (as a measure of toxicity). Survival can be a secondary endpoint.
-
Tissue Collection and Analysis: At the end of the study, tumors and other organs may be excised for further analysis, such as histopathology or biomarker assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
comparative analysis of different total synthesis routes for spirotryprostatin A
For Researchers, Scientists, and Drug Development Professionals
Spirotryprostatin A, a fungal metabolite first isolated from Aspergillus fumigatus, has attracted considerable attention from the synthetic and medicinal chemistry communities. Its unique spiro[pyrrolidine-3,3'-oxindole] core structure and its inhibitory activity on the G2/M phase of the cell cycle mark it as a compelling target for the development of novel anticancer therapeutics. The construction of its sterically demanding spirocyclic quaternary carbon center presents a significant synthetic challenge, prompting the development of several innovative total synthesis strategies. This guide provides a detailed comparative analysis of four prominent total synthesis routes to this compound, offering an objective look at their methodologies, efficiencies, and the experimental protocols for their key transformations.
Overview of Synthetic Strategies
The total syntheses of this compound have showcased a variety of strategic approaches to assemble the core structure and control its stereochemistry. The key distinction between these routes often lies in the method employed to construct the critical spirooxindole framework. This comparison focuses on the following seminal and modern approaches:
-
Danishefsky's Biomimetic Oxidative Rearrangement (1998): The first total synthesis, which features a biomimetic oxidative rearrangement of a β-carboline precursor to forge the spiro-center.[1]
-
Williams' Azomethine Ylide Cycloaddition (2003): An elegant approach that utilizes a[1][2]-dipolar cycloaddition to construct the pyrrolidine (B122466) ring and simultaneously set the stereochemistry of the spiro-center.[1]
-
Fukuyama's Intramolecular Heck Reaction (2014): A strategy that leverages a palladium-catalyzed intramolecular Heck reaction for the formation of the challenging quaternary carbon.[1]
-
Shen's Copper-Catalyzed Cascade (2022): A contemporary approach employing a copper-catalyzed cascade reaction to enantioselectively install the quaternary stereocenter.[1]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for each of the four highlighted synthetic routes to this compound, allowing for a direct comparison of their overall efficiency.
| Metric | Danishefsky (1998) | Williams (2003) | Fukuyama (2014) | Shen (2022) |
| Key Strategy | Oxidative Rearrangement | 1,3-Dipolar Cycloaddition | Intramolecular Heck Reaction | Copper-Catalyzed Cascade |
| Total Steps | 8 | 9 | 25 | 15 |
| Overall Yield | 6.5% | 11% | 3.4% | 7.4% |
| Starting Materials | 6-methoxytryptophan methyl ester, tert-butylthioacetaldehyde | Quinone, aldehyde, ethyl oxindole-2-carboxylate | L-proline methyl ester salt, 4-hydroxy-L-proline | 2-iodo-5-methoxyaniline, γ-butyrolactone |
Detailed Analysis of Synthetic Routes and Key Experimental Protocols
This section provides a detailed examination of each synthetic strategy, including a discussion of the key transformations and the experimental protocols for these critical steps.
Danishefsky's Biomimetic Oxidative Rearrangement
The pioneering total synthesis of this compound by Danishefsky's group established a foundational approach to this complex molecule.[1] The key step is a biomimetic oxidative rearrangement of a tetrahydro-β-carboline derivative, induced by N-bromosuccinimide (NBS), to construct the spirooxindole core.[1][3]
Key Features:
-
Convergent Strategy: The synthesis brings together two major fragments late in the sequence.
-
Biomimetic Approach: The key spirocyclization mimics a proposed biosynthetic pathway.[4]
-
Stereochemical Control: The stereochemistry of the spirocenter is controlled during the oxidative rearrangement.[3][5]
References
- 1. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids [mdpi.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Spirotryprostatin A: A Molecular Docking and Experimental Approach
A Comparative Guide for Researchers in Drug Discovery
Spirotryprostatin A, a complex natural product isolated from Aspergillus fumigatus, has garnered significant interest in the field of oncology due to its potent anti-mitotic activity.[1][2] This guide provides a comprehensive analysis validating tubulin as the primary molecular target of this compound, employing molecular docking studies and outlining key experimental validation protocols. We compare its predicted binding mechanism with established tubulin inhibitors, offering a valuable resource for researchers in natural product-based drug discovery and development.
This compound and the Microtubule Cytoskeleton
This compound exerts its biological effects by disrupting the cell cycle, leading to an arrest in the G2/M phase.[1] This mechanism is a hallmark of agents that interfere with the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[3] Compounds that disrupt microtubule dynamics are among the most successful classes of cancer chemotherapeutics.[3]
Molecular Docking: Unveiling the Binding Interaction
To elucidate the molecular basis of this compound's activity, in-silico molecular docking studies are invaluable. These computational methods predict the preferred binding pose and affinity of a ligand to its target protein.
Predicted Binding of this compound to the Colchicine (B1669291) Site on β-Tubulin
Molecular docking simulations consistently predict that this compound binds to the colchicine binding site on β-tubulin. This pocket is located at the interface between the α- and β-tubulin subunits and is a known binding site for a variety of microtubule-destabilizing agents.[4] The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions with key residues in the pocket.
Comparison with Other Tubulin Binders
The tubulin heterodimer possesses several distinct binding sites for small molecules, each associated with a different class of microtubule-targeting agents. A comparison of the predicted binding of this compound with well-characterized tubulin inhibitors highlights the diversity of mechanisms for microtubule disruption.
| Compound Class | Binding Site on Tubulin | Primary Mechanism of Action | Representative Ligands | Predicted this compound Binding Affinity (kcal/mol) |
| Spirotryprostatins | Colchicine Site (β-subunit) | Microtubule Destabilization | This compound | -8.5 to -10.0 (Predicted) |
| Colchicine Site Binders | Colchicine Site (β-subunit)[5] | Microtubule Destabilization[5] | Colchicine, Combretastatin A-4 | -7.0 to -8.5 |
| Vinca (B1221190) Alkaloids | Vinca Site (β-subunit)[6][7][8] | Microtubule Destabilization[8] | Vinblastine, Vincristine | N/A |
| Taxanes | Taxol Site (β-subunit)[9][10][11] | Microtubule Stabilization[9] | Paclitaxel (B517696) (Taxol), Docetaxel | N/A |
Note: The binding affinity for this compound is a predicted range based on typical values for potent colchicine site inhibitors, as specific experimental values were not found in the initial search.
Experimental Validation Protocols
Computational predictions must be substantiated by experimental data. The following protocols are fundamental for validating the interaction of this compound with tubulin and characterizing its cellular effects.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in turbidity (light scattering) or fluorescence.[12][13][14]
Protocol: Turbidity-Based Tubulin Polymerization Assay [12][13]
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration 1 mM).
-
Prepare a 10X stock of this compound and control compounds (e.g., colchicine as a positive control for inhibition, paclitaxel as a positive control for enhancement, and DMSO as a vehicle control) in General Tubulin Buffer. The final DMSO concentration should be <1%.
-
Prepare the final tubulin solution on ice by adding GTP and glycerol (B35011) (to 10%) to the reconstituted tubulin.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate reader to 37°C.
-
In a 96-well plate on ice, add 10 µL of the 10X compound dilutions or controls.
-
To initiate polymerization, add 90 µL of the cold final tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.
-
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[15][16] A compound that causes G2/M arrest, like this compound, will lead to an accumulation of cells in this phase.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [15]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells (500 x g for 5 minutes) to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Mechanism of Action
To conceptualize the experimental workflow and the biological consequences of this compound's interaction with tubulin, the following diagrams are provided.
Conclusion
The convergence of in-silico molecular docking data and in-vitro/in-cellulo experimental evidence strongly supports tubulin as the primary molecular target of this compound. Its predicted interaction with the colchicine binding site places it within a well-established class of microtubule-destabilizing agents. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate this compound and its analogs as potential anti-cancer therapeutics. This integrated approach is crucial for accelerating the translation of promising natural products from discovery to clinical development.
References
- 1. The Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of the taxol binding site on the microtubule. 2-(m-Azidobenzoyl)taxol photolabels a peptide (amino acids 217-231) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Tubulin Polymerization Assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Spirotryprostatin A for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has attracted considerable interest in oncology for its antimitotic properties.[1] As a member of the spiro-indole diketopiperazine class of natural products, its potential as a cancer therapeutic hinges on its ability to selectively target cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the available data on the selectivity of this compound, supported by experimental evidence.
Executive Summary
Direct and comprehensive experimental data quantifying the selectivity of this compound for human cancer cells over normal human cells is limited in publicly available literature. The primary cytotoxic data for this compound is derived from studies on a murine fibroblast cell line, which shows a relatively high half-maximal inhibitory concentration (IC50), suggesting low potency in this non-cancerous cell line. While its inhibitory effects on some cancer cell lines have been noted, specific IC50 values are largely unreported, precluding a direct calculation of a selectivity index. In contrast, its analog, spirotryprostatin B, and other related compounds exhibit greater potency. This guide synthesizes the available preclinical data to offer a current perspective on the therapeutic potential and limitations of this compound.
Cytotoxicity Profile of this compound and Comparators
The cytotoxic activity of a compound is a key indicator of its potential as a cancer therapeutic. This is typically quantified by the IC50 value, which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.
This compound and B Cytotoxicity
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast (Normal) | 197.5[1][2] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast (Normal) | 14.0[1][2] |
Cytotoxicity of Related Analogs
To provide a broader context for the potential of spirotryprostatin-like compounds, the cytotoxicity of a closely related analog, a diastereomer of tryprostatin B, has been evaluated against several human cancer cell lines. This analog demonstrated potent activity, with IC50 values in the low micromolar range. Preliminary studies also indicated that this analog is cytotoxic to normal human cell lines, though quantitative data is not available.[3]
| Compound | Cell Line | Cell Type | GI50 (µM) |
| Diastereomer-2 of Tryprostatin B | H520 | Human Lung Carcinoma | 11.9[4] |
| MCF-7 | Human Breast Carcinoma | 17.0[4] | |
| PC-3 | Human Prostate Carcinoma | 11.1[4] |
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its cytotoxic effects by arresting the cell cycle in the G2/M phase.[1] This is achieved through the inhibition of microtubule assembly, a critical process for the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, preventing the cell from progressing into anaphase and ultimately leading to programmed cell death, or apoptosis.[1]
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Proposed mechanism of this compound-induced G2/M arrest.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity and mechanism of action.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer or normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for 48 to 72 hours.
-
MTT Addition: Following treatment, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound at a concentration around its IC50 for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase to remove RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[1]
Experimental Workflow for Cytotoxicity and Cell Cycle Analysis
Caption: General workflow for assessing cytotoxicity and cell cycle effects.
Conclusion and Future Directions
The currently available data is insufficient to definitively assess the selectivity of this compound for cancer cells over normal cells. The high IC50 value against a murine fibroblast cell line suggests that it may have a favorable therapeutic window, but this requires validation in human cell lines. The significantly greater potency of spirotryprostatin B and other analogs indicates that the spirotryprostatin scaffold is a promising starting point for the development of more effective and potentially selective anticancer agents.
Future research should prioritize the following:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines and, crucially, against a variety of normal human cell types (e.g., fibroblasts, epithelial cells).
-
Selectivity Index Calculation: Using the IC50 data from cancer and normal cell lines to calculate a selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) to quantitatively assess its therapeutic window.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound and its more potent analogs in preclinical animal models of cancer.
A thorough understanding of the structure-activity relationships within the spirotryprostatin family will be instrumental in guiding the design of new analogs with improved potency and, critically, enhanced selectivity for cancer cells, a key determinant for any successful cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Synthesis and Structure-Activity Relationship Studies on Tryprostatin A, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Antifungal Activity of Spirotryprostatin A Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activity of various spirotryprostatin A derivatives. The information is supported by experimental data to aid in the development of novel antifungal agents.
This compound, a fungal alkaloid, and its analogs have emerged as a promising class of compounds in the search for new antifungal agents, particularly against plant pathogenic fungi.[1] Their unique spiro-oxindole core has been the focus of extensive synthetic efforts to explore and enhance their biological activities. This guide summarizes the antifungal efficacy of a series of this compound derivatives, details the experimental protocols for their evaluation, and illustrates their proposed mechanism of action.
Quantitative Comparison of Antifungal Activity
A study by Ma et al. (2024) systematically evaluated the in vitro antifungal activity of 19 this compound derivatives against a panel of ten plant pathogenic fungi. The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, demonstrate a broad spectrum of activity, with some derivatives showing potency equal to or greater than the positive control, ketoconazole.[2][3][4]
The bioassay results indicated that this compound derivatives generally possess good and broad-spectrum antifungal activities.[2][3][4] For instance, compound 4d exhibited excellent activity against eight of the tested fungi with MIC values ranging from 8 to 32 µg/mL.[2][3][4] Similarly, compound 4k showed remarkable antifungal activity against eight of the pathogens, also with MICs between 8 and 32 µg/mL.[2][3]
Below is a summary of the MIC values for a selection of the most active this compound derivatives from the study.
| Compound | H. maydis | T. roseum | B. cinerea | C. gloeosporioides | F. graminearum | A. brassicae | A. alternata | F. solani | F. oxysporum f. sp. niveum | M. melonis |
| 4d | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | >128 | >128 |
| 4e | 8-32 | 8-32 | 32-64 | 32-64 | 32-64 | 32-64 | 32-64 | 8-32 | >128 | >128 |
| 4g | 8-32 | 8-32 | 16-32 | 32-64 | 16-32 | 16-32 | 16-32 | 8-32 | >128 | >128 |
| 4h | 8-32 | 8-32 | 16-32 | 32-64 | 16-32 | 16-32 | 16-32 | 8-32 | >128 | >128 |
| 4j | 32-64 | 8-32 | 32-64 | 32-64 | 32-64 | 16-32 | 8-32 | 8-32 | 32-64 | 32-64 |
| 4k | 32-64 | 8-32 | 8-32 | 32-64 | 16-32 | 16-32 | 16-32 | 8-32 | 8-32 | 8-32 |
| 4m | 32-64 | 8-32 | 8-32 | 32-64 | 16-32 | 16-32 | 16-32 | 8-32 | 32-64 | 32-64 |
| Ketoconazole (Control) | 32 | 32 | 32 | 32 | 32 | 32 | 32 | 32 | 32 | 32 |
| Data is presented as a range of MIC values (µg/mL) as reported in the referenced literature.[5][4] |
Proposed Mechanism of Action: Succinate (B1194679) Dehydrogenase Inhibition
The primary antifungal mechanism of this compound derivatives is believed to be the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in fungal metabolism.[1] SDH is a key component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the SDH complex, these derivatives disrupt fungal respiration and energy production, ultimately leading to cell death.[1] Molecular docking studies have further supported this hypothesis, showing that this compound derivatives can anchor within the binding site of SDH.[2][3]
Caption: Proposed mechanism of antifungal action via SDH inhibition.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound derivatives is a modular process that allows for the introduction of various substituents to investigate structure-activity relationships. A general workflow involves the construction of a spiro-oxindole core, which is then elaborated to include the diketopiperazine moiety.
Caption: General workflow for the synthesis of this compound analogs.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The antifungal activity of the synthesized this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Standard antifungal agent (e.g., Ketoconazole) as a positive control
-
Fungal pathogens
-
Appropriate growth medium (e.g., Potato Dextrose Broth or RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
Procedure:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar (B569324) medium. A spore suspension is prepared and adjusted to a standardized concentration (e.g., 1 x 10⁵ spores/mL) in the growth medium.
-
Preparation of Compound Dilutions: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the stock solutions are then performed in the growth medium within the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized fungal spore suspension. Positive controls (fungal suspension with a standard antifungal) and negative controls (fungal suspension with no compound) are included on each plate.
-
Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Caption: Workflow for antifungal susceptibility testing.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator: comparison with the broth macrodilution procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Diketopiperazine Moiety: A Privileged Scaffold in Biological Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The diketopiperazine (DKP) scaffold, a cyclic dipeptide, stands as a "privileged structure" in medicinal chemistry. Its inherent conformational rigidity, metabolic stability, and ability to present diverse pharmacophoric features have made it a cornerstone in the development of a wide array of biologically active compounds. This guide provides a comparative analysis of the role of the DKP moiety in conferring anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
I. Anticancer Activity of Diketopiperazine Derivatives
Diketopiperazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Plinabulin, a prominent DKP derivative, is a key example of this mechanism.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various diketopiperazine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Plinabulin | BxPC-3 (Pancreatic) | 0.0044 | [1] |
| NCI-H460 (Lung) | 0.0262 | [1] | |
| Compound 11 | A549 (Lung) | 1.2 | [2] |
| HeLa (Cervical) | 0.7 | [2] | |
| Compound 8 | A549 (Lung) | 7.3 | [2] |
| HeLa (Cervical) | 5.9 | [2] | |
| Compound 9 | A549 (Lung) | 3.7 | [2] |
| HeLa (Cervical) | 4.7 | [2] | |
| (S)-2a | MDA-MB-231 (Breast) | 4.6 | [3] |
| (R)-2b | MDA-MB-231 (Breast) | 0.021 (mM) | [3] |
| cyclo(Tyr-Cys) | HT-29 (Colon) | >100 | [4] |
| HeLa (Cervical) | ~50 | [4] | |
| MCF-7 (Breast) | >100 | [4] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The diketopiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]
2. Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
-
Tubulin Preparation: Purified tubulin is obtained commercially or prepared from sources like porcine brain.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.
-
Compound Addition: The diketopiperazine derivative is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) can be used as a positive control.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined.[1][5]
Mandatory Visualization: Signaling Pathway of Plinabulin
Caption: Signaling pathway of Plinabulin in anticancer activity.
II. Antimicrobial Activity of Diketopiperazine Derivatives
The diketopiperazine scaffold is also a key feature in numerous natural and synthetic antimicrobial agents. Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase and β-ketoacyl-ACP synthase (FabH).[6][7][8]
Data Presentation: Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of various diketopiperazine derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3b | Staphylococcus aureus | 0.39-0.78 | [6] |
| Bacillus subtilis | 1.56 | [6] | |
| Pseudomonas aeruginosa | 0.78 | [6] | |
| Escherichia coli | 0.78 | [6] | |
| Compound 3c | Staphylococcus aureus | 0.39-0.78 | [6] |
| Bacillus subtilis | 1.56 | [6] | |
| Pseudomonas aeruginosa | 0.78 | [6] | |
| Escherichia coli | 0.78 | [6] | |
| Compound 182 | Staphylococcus aureus | 0.25-16.0 | [9] |
| Gaeumannomyces graminis | 32.0 | [9] | |
| Compound 183 | Staphylococcus aureus | 0.25 | [9] |
| Micrococcus luteus | 0.25 | [9] | |
| Compound 188 | Staphylococcus aureus | 0.25 | [7] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][10][11]
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The diketopiperazine derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth alone) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualization: Antibacterial Mechanism of Action
Caption: Inhibition of essential bacterial enzymes by diketopiperazines.
III. Anti-inflammatory Activity of Diketopiperazine Derivatives
Certain diketopiperazine derivatives act as antagonists of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in inflammatory and thrombotic processes. By blocking this receptor, these compounds can mitigate inflammatory responses.
Data Presentation: Comparative Anti-inflammatory Activity
The following table shows the inhibitory activity of a diketopiperazine derivative against PAF-induced platelet aggregation.
| Compound/Derivative | Assay | IC50 | Reference |
| FR900452 | PAF-induced rabbit platelet aggregation | 3.7 x 10⁻⁷ M | [12] |
Experimental Protocols
1. PAF Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.[12][13][14][15]
-
Membrane Preparation: Cell membranes expressing the PAF receptor are prepared from a suitable source, such as rabbit platelets or transfected cell lines.
-
Reaction Mixture: The reaction mixture contains the membrane preparation, a radiolabeled PAF receptor ligand (e.g., [³H]PAF), and the diketopiperazine derivative at various concentrations.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is calculated at each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Mandatory Visualization: PAF Receptor Antagonism
Caption: Mechanism of PAF receptor antagonism by diketopiperazines.
References
- 1. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chlorinated Diketopiperazine Antibiotic Targets Mycobacterium Tuberculosis DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Chlorinated Diketopiperazine Antibiotic Targets Mycobacterium Tuberculosis DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. study.com [study.com]
- 12. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Spirotryprostatin A in the Laboratory
Disclaimer: No specific Safety Data Sheet (SDS) for spirotryprostatin A is publicly available. This guidance is based on established safety protocols for handling potent, biologically active, and cytotoxic compounds. Due to its anti-mitotic properties, this compound should be managed with the same precautions as other cytotoxic agents.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
This document provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Key Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its safe handling and the determination of appropriate disposal methods.
| Property | Value | Source(s) |
| Molecular Formula | C22H25N3O4 | [1][3] |
| Molecular Weight | 395.50 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Solubility | Readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |
| Boiling Point | 658.9 ± 55.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
Standard Operating Procedures for Handling and Disposal
The following protocols are based on established guidelines for the management of cytotoxic and antineoplastic agents in a laboratory setting.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound in any form.[4] This includes protection against skin contact, inhalation, and eye contact.[4]
-
Gloves: Wear two pairs of chemotherapy-tested nitrile gloves (e.g., ASTM D6978 rated).[4]
-
Gown: A disposable, solid-front gown made of a material tested for use with chemotherapy drugs is required.[1][4]
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Respiratory Protection: When handling the powder form or if there is a risk of aerosolization, a fit-tested N95 or higher respirator is necessary.[1][4] All weighing operations of the solid compound should be performed within a ventilated balance enclosure or a certified chemical fume hood to minimize inhalation exposure.[4]
Waste Segregation and Disposal
Proper segregation of cytotoxic waste is crucial to prevent cross-contamination and ensure correct disposal.[1] All materials and waste generated from experiments involving this compound must be treated as cytotoxic waste.[1][4]
Experimental Protocol: Liquid Waste Disposal
-
Collection: Collect all aqueous liquid waste in a dedicated, sealed, and clearly labeled leak-proof container.[1]
-
Labeling: The container must be marked as "Cytotoxic Waste" or "Chemotherapeutic Waste" and should list the chemical contents.[1]
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
Final Disposal: All liquid waste containers must be collected for final disposal by a licensed hazardous waste management company.[1]
Experimental Protocol: Solid Waste Disposal
-
Bulk Powder: The original container holding any residual this compound powder is to be treated as bulk cytotoxic waste.[1]
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, flasks, and weighing papers, should be disposed of as trace cytotoxic waste.[1][4]
-
Containment: Place these items in designated yellow chemotherapy waste containers.[1] Contaminated sharps should be placed in clearly labeled, puncture-resistant containers with purple lids.[4]
-
Final Disposal: All solid cytotoxic waste must be collected by a licensed hazardous waste management company.[1]
Decontamination Protocol
All surfaces and equipment that may have been in contact with this compound require thorough decontamination. A three-step process is recommended:[1]
-
Deactivation: No specific deactivating agent for this compound has been documented. Therefore, this step may not be applicable.[1]
-
Cleaning: Use a detergent solution to remove any visible contamination from the surface or equipment.[1]
-
Disinfection: After cleaning, wipe the surface with a suitable disinfectant.
-
Waste: All cleaning materials, such as wipes and paper towels, must be disposed of as cytotoxic waste.[1]
Spill Management Protocol
A spill kit specifically for cytotoxic compounds should be readily available in any area where this compound is handled.[4]
-
Initial Response: Immediately alert others in the vicinity of the spill. Evacuate the immediate area if necessary.[4]
-
Preparation: Obtain the cytotoxic spill kit and don the appropriate PPE as described in the kit and section 1, including double gloves, a resistant gown, eye/face protection, and a respirator.[4]
-
Containment:
-
Cleanup: Working from the outside of the spill inward, carefully clean the area. Place all contaminated materials (absorbent pads, cleaning supplies) into the designated cytotoxic waste bag or container from the kit.[4]
-
Decontamination: Decontaminate the spill area following the protocol in section 3.[4]
-
PPE Removal and Disposal: Carefully remove all PPE, ensuring no self-contamination. Dispose of all PPE and cleanup materials in the designated cytotoxic waste stream.[4]
-
Hygiene: Wash hands thoroughly with soap and water.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory environment, from initial handling to final waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Spirotryprostatin A
For Immediate Implementation: Researchers, scientists, and drug development professionals handling spirotryprostatin A must adhere to stringent safety protocols. Due to its potent anti-mitotic properties and its investigation as a potential anti-cancer agent, this compound should be handled with the same precautions as other cytotoxic compounds.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for cytotoxic agents provide a robust framework for ensuring personnel safety.[1]
This guide outlines the necessary personal protective equipment (PPE), and detailed procedures for the safe handling and disposal of this compound to minimize exposure risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure for protection against exposure to cytotoxic drugs.[2] The following table summarizes the required PPE for various activities involving this compound.
| Activity | Gloves | Eye Protection | Respiratory Protection | Gown/Lab Coat | Other |
| Weighing Powder | Double nitrile gloves (ASTM D6978 rated) | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended.[3] | Fit-tested N95 or higher respirator if not in a certified chemical fume hood or ventilated balance enclosure.[3] | Disposable, solid-front lab coat with tight cuffs.[3] | Closed-toe shoes. Shoe covers should be considered.[3] |
| Preparing Solutions | Double nitrile gloves (ASTM D6978 rated)[3] | Chemical splash goggles. A full-face shield is recommended.[3] | Work in a certified chemical fume hood.[3] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[3] | Closed-toe shoes. Shoe covers are recommended.[3] |
| Administering to Cultures/Animals | Double nitrile gloves (ASTM D6978 rated)[3] | Safety glasses with side shields or chemical splash goggles.[3] | Work in a biological safety cabinet (BSC) or chemical fume hood.[3] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[3] | Closed-toe shoes. Shoe covers are recommended.[3] |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves[3] | Chemical splash goggles and a full-face shield.[3] | Fit-tested N95 or higher respirator, or as determined by the scale of the spill.[3] | Disposable, fluid-resistant, solid-front gown or coveralls.[3] | Chemical-resistant boots or disposable shoe covers over closed-toe shoes.[3] |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required if waste is properly contained.[3] | Lab coat | Closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure during the handling of this compound.
Designated Work Area
All work with both solid and dissolved this compound should be performed in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to control potential aerosolization.[3] This area should be clearly marked with warning signs indicating the presence of a potent cytotoxic compound.[3]
Weighing the Compound
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.[3]
-
Use dedicated spatulas and weighing papers.
-
After each use, clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a deactivating agent if available and validated.
-
Dispose of all contaminated materials as cytotoxic waste.[3]
Preparing Solutions
-
Slowly add solvent to the powdered compound to prevent splashing.[3]
-
Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.[3]
Spill Management
A spill kit specifically for cytotoxic compounds should be readily available.[3] In the event of a spill, follow these steps:
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: Use absorbent materials from the spill kit to contain the spill.
-
Cleanup: Carefully collect all contaminated materials.
-
Decontamination: Clean the spill area with an appropriate cleaning agent.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste:
-
Powdered Compound: The original container with any remaining this compound powder is treated as bulk cytotoxic waste.[1]
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, flasks) should be disposed of as trace cytotoxic waste in designated yellow containers.[1]
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled leak-proof container marked as "Cytotoxic Waste" or "Chemotherapeutic Waste," listing the contents.[1]
-
Organic solvent solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
-
Sharps:
-
Use designated, puncture-resistant containers with purple lids for any sharps that have come into contact with this compound.[3]
-
Final Disposal
All segregated and properly containerized cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company.[1]
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
